2,4,6-Trifluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4,6-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEIGKHHSZFAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381390 | |
| Record name | 2,4,6-Trifluorophenylboronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |
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Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182482-25-3 | |
| Record name | (2,4,6-Trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182482-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluorophenylboronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorophenylboronic Acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-Trifluorophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support their work.
Core Physical Properties
This compound is a white to off-white crystalline powder.[1] Key physical and chemical identifiers are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BF₃O₂ | [2][] |
| Molecular Weight | 175.90 g/mol | [2][][4] |
| CAS Number | 182482-25-3 | [][4] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 228-235 °C | [1][][4] |
| pKa (Predicted) | 8.26 ± 0.58 | [1] |
| Solubility | Soluble in methanol and other organic solvents.[][6] Quantitative data is not readily available. For comparison, the solubility of unsubstituted phenylboronic acid in water is approximately 10 g/L at 20 °C.[7] The introduction of fluorine atoms generally affects solubility.[8] | [][6][7][8] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for similar compounds.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.
pKa Determination
The acidity constant (pKa) of boronic acids can be determined experimentally using potentiometric or spectrophotometric titration.
Methodology (Potentiometric Titration):
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent system, often a mixture of water and an organic solvent like DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Solubility Determination
The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL) or molar concentration.
Applications in Synthesis: The Suzuki-Miyaura Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.
The general workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid is depicted below.
References
- 1. This compound CAS#: 182482-25-3 [amp.chemicalbook.com]
- 2. This compound | C6H4BF3O2 | CID 2779329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-三氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4,6-Trifluorobenzeneboronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 182482-25-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to 2,4,6-Trifluorophenylboronic Acid: Chemical Structure, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorophenylboronic acid is an organoboron compound with the chemical formula C₆H₄BF₃O₂.[1] It is a white to off-white crystalline powder that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[2] The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing its reactivity and utility as a synthetic building block, particularly in cross-coupling reactions. This guide provides a comprehensive overview of the chemical structure, bonding, and key applications of this compound, with a focus on its relevance to drug discovery and development. The IUPAC name for this compound is (2,4,6-trifluorophenyl)boronic acid, and its CAS number is 182482-25-3.
Chemical Structure and Bonding
The molecular structure of this compound consists of a planar phenyl ring substituted with three fluorine atoms at the 2, 4, and 6 positions and a boronic acid functional group (-B(OH)₂). The presence of the highly electronegative fluorine atoms significantly influences the electronic distribution within the aromatic ring and the properties of the boronic acid moiety.
Caption: Chemical structure of this compound.
Crystallographic Data
The solid-state structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P2₁/n. In the solid state, the molecules form hydrogen-bonded dimers.[1]
| Parameter | Value [1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 5.00301 Å, b = 5.33367 Å, c = 24.2178 Å |
| α = 90.00°, β = 90.2585°, γ = 90.00° | |
| Z | 4 |
Table 1: Crystallographic Data for this compound.
Quantitative data on bond lengths and angles within the molecule provides insight into its geometry and electronic structure. The C-B bond length and the geometry around the boron atom are particularly important for its reactivity in cross-coupling reactions.
(Note: Specific bond lengths and angles are proprietary data from the cited crystallographic study and require specialized software or database access to retrieve. The provided table summarizes the key crystallographic parameters.)
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of this compound.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) / ppm | Solvent | Notes |
| ¹H NMR | ~7.3 (s, B(OH)₂) | Acetone-d₆ | The chemical shift of the hydroxyl protons can vary and may exchange with D₂O.[3] |
| ~7.0-7.5 (m, Ar-H) | Acetone-d₆ | Aromatic protons appear as a multiplet due to coupling with fluorine atoms.[3] | |
| ¹³C NMR | ~100-165 | Acetone-d₆ | The spectrum shows characteristic signals for the aromatic carbons, with splitting patterns due to C-F coupling.[3] |
| ¹⁹F NMR | ~ -100 to -110 | CDCl₃ | The fluorine atoms exhibit distinct chemical shifts depending on their position.[4] |
| ¹¹B NMR | ~28-30 | CDCl₃ | The chemical shift is typical for a tricoordinate boronic acid.[4][5] |
Table 2: NMR Spectroscopic Data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Frequency (cm⁻¹) | Vibration | Intensity |
| ~3300-3600 | O-H stretch (hydrogen-bonded) | Broad, Strong |
| ~1600-1650 | C=C stretch (aromatic) | Medium |
| ~1300-1400 | B-O stretch | Strong |
| ~1100-1200 | C-F stretch | Strong |
Table 3: Key IR Absorption Bands for this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (Representative):
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium. Add a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours until the magnesium is consumed.
-
Boration: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add triisopropyl borate (1.5 eq) dropwise via a syringe, keeping the internal temperature below -70 °C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic. Stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[6]
Caption: Signaling pathway of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol (Representative Coupling with 4-Bromoanisole):
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an argon atmosphere and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Applications in Drug Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[4] this compound serves as a valuable building block for introducing the trifluorophenyl moiety into complex molecules through the robust and versatile Suzuki-Miyaura coupling reaction. This makes it a crucial tool for medicinal chemists in the synthesis of novel therapeutic agents. Boronic acids themselves are a class of compounds with diverse biological activities and have been incorporated into approved drugs.[7]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its unique electronic properties, stemming from the trifluorinated phenyl ring, make it an excellent coupling partner in Suzuki-Miyaura reactions, facilitating the synthesis of complex biaryl compounds. The detailed understanding of its chemical structure, bonding, and reactivity, as outlined in this guide, is crucial for its effective application in research and development, particularly in the pursuit of new and improved pharmaceuticals.
References
- 1. This compound | C6H4BF3O2 | CID 2779329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 2,4,6-Trifluorophenylboronic Acid (CAS: 182482-25-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-Trifluorophenylboronic acid, a versatile reagent widely utilized in organic synthesis, particularly in the realm of pharmaceutical and materials science research.
Core Compound Properties
This compound is an organoboron compound that serves as a crucial building block in various chemical transformations. Its trifluorinated phenyl ring imparts unique electronic properties, enhancing its reactivity and the characteristics of the resulting molecules.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 182482-25-3 | [2][] |
| Molecular Formula | C₆H₄BF₃O₂ | [2][] |
| Molecular Weight | 175.90 g/mol | [2][] |
| Melting Point | 228-235 °C (lit.) | [2][4] |
| Boiling Point | 236.0 ± 50.0 °C (Predicted) | [5] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in Methanol | [4] |
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[] It can cause skin and serious eye irritation, as well as respiratory irritation.[] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[2] Store in a cool, dry, and well-ventilated area under an inert atmosphere.[5]
Synthesis and Reaction Mechanisms
The synthesis of arylboronic acids, including the 2,4,6-trifluoro substituted variant, is a well-established process in organic chemistry. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.
General Synthesis Workflow
The general workflow for the synthesis of an arylboronic acid from an aryl halide is depicted below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous (3,4,5-trifluorophenyl)boronic acid and is expected to yield the desired 2,4,6-isomer when starting with 1-bromo-2,4,6-trifluorobenzene.[6]
Materials:
-
1-Bromo-2,4,6-trifluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine and enough anhydrous THF to cover the magnesium.
-
Gently heat the mixture to initiate the reaction.
-
Slowly add a solution of 1-bromo-2,4,6-trifluorobenzene in anhydrous THF via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]
-
-
Borylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of trimethyl borate in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).
-
Slowly add the Grignard reagent to the trimethyl borate solution while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[7]
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir the mixture for 1-2 hours.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization.[6]
-
Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.[8]
Suzuki-Miyaura Coupling Reaction
The general catalytic cycle for the Suzuki-Miyaura coupling reaction is illustrated below.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.[9]
Materials:
-
Aryl halide (e.g., 1-bromo-4-chlorobenzene)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A suitable base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1-1.2 equiv. relative to Pd).
-
Add the catalyst and ligand to the reaction flask under a positive flow of the inert gas.
-
Add the degassed anhydrous solvent to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization.[9][10]
-
Role in Drug Discovery and Medicinal Chemistry
While this compound is primarily a synthetic intermediate, the introduction of the trifluorophenyl moiety into larger molecules can significantly impact their biological activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[11]
Boronic acid derivatives, as a class of compounds, have been investigated for a wide range of biological activities, including as enzyme inhibitors.[11] However, specific signaling pathways directly modulated by this compound itself are not well-documented in the scientific literature. Its principal role is as a versatile building block for the synthesis of more complex, biologically active compounds.[1] The biological targets of these larger molecules are diverse and depend on their overall structure.[11]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in constructing carbon-carbon bonds via the Suzuki-Miyaura coupling reaction makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. The unique electronic properties conferred by the trifluorinated phenyl ring offer a strategic advantage in the design and synthesis of novel molecules with tailored properties. A thorough understanding of its properties, synthesis, and reaction conditions is crucial for its effective application in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. This compound CAS#: 182482-25-3 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trifluorophenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. The presence of three fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing its utility as a building block in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. Detailed experimental protocols, tabulated characterization data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.
Introduction
Organoboronic acids are a class of compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are widely utilized in organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[2] Fluorinated phenylboronic acids, in particular, are valuable reagents for introducing fluorinated aromatic moieties into complex molecules. The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceutical compounds.[1] this compound, with its distinct substitution pattern, serves as a key intermediate in the synthesis of novel therapeutics and advanced materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 182482-25-3 | |
| Molecular Formula | C₆H₄BF₃O₂ | |
| Molecular Weight | 175.90 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 228-235 °C (lit.) | |
| Solubility | Soluble in methanol |
Synthesis of this compound
The synthesis of arylboronic acids is commonly achieved through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis. A proposed synthetic pathway for this compound, adapted from a similar procedure for (3,4,5-trifluorophenyl)boronic acid, is detailed below.[3]
Proposed Synthetic Pathway
The synthesis involves the formation of a Grignard reagent from 1-bromo-2,4,6-trifluorobenzene, which is then reacted with triisopropyl borate. Subsequent hydrolysis yields the desired product.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Formation of 2,4,6-Trifluorophenylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add magnesium turnings (1.2 equivalents).
-
Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-2,4,6-trifluorobenzene (1 equivalent) in anhydrous THF to the flask. The reaction is exothermic and may require external cooling to maintain a gentle reflux.[3]
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[4]
Step 2: Borylation and Hydrolysis
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Slowly transfer the prepared Grignard reagent solution to the cooled triisopropyl borate solution via a cannula. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.[4]
-
Stir the mixture vigorously for 1-2 hours to complete the hydrolysis.
Step 3: Work-up and Purification
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes or hot water.[3][5][6][7]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Expected chemical shifts and coupling patterns are summarized below.
Table 2: NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H NMR | 6.7-6.9 | Triplet of triplets | JH-F ≈ 8-10 |
| 8.0-8.5 (broad singlet) | - | - | |
| ¹³C NMR | 95-100 (C-B) | Multiplet | - |
| 110-115 (C-H) | Triplet of triplets | JC-F | |
| 160-165 (C-F) | Doublet of triplets | ¹JC-F ≈ 240-260, ³JC-F | |
| ¹⁹F NMR | -100 to -110 | Multiplet | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet in the ¹H NMR corresponds to the acidic protons of the boronic acid group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Mass Spectrometry Data
| Ionization Mode | Expected m/z | Fragmentation Pattern |
| Electrospray (ESI) | 176.02 [M+H]⁺ (Positive Mode) | Loss of H₂O, loss of B(OH)₂ |
| 174.01 [M-H]⁻ (Negative Mode) |
Note: The presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.[8]
Infrared (IR) Spectroscopy
IR spectroscopy can identify the presence of key functional groups.
Table 4: Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 | O-H stretch (broad) |
| 1600-1620 | C=C aromatic stretch |
| 1300-1400 | B-O stretch |
| 1100-1200 | C-F stretch |
Applications in Drug Development and Organic Synthesis
This compound is a valuable reagent in several areas of chemical research and development.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the boronic acid.[1]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Biologically Active Molecules
The 2,4,6-trifluorophenyl moiety is a key structural feature in various biologically active compounds. The use of this compound provides a direct and efficient route to these molecules.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol, based on established Grignard methodology, offers a reliable route to this valuable synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and purity of their synthesized material. The utility of this compound in Suzuki-Miyaura coupling and the synthesis of complex molecules underscores its importance in modern organic chemistry and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
2,4,6-Trifluorophenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 2,4,6-Trifluorophenylboronic Acid
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and drug discovery. The document details its chemical properties, applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its trifluorinated phenyl ring enhances its reactivity and utility as a building block in the synthesis of complex organic molecules.[1] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BF₃O₂ | [1][2][][4][5][6] |
| Molecular Weight | 175.90 g/mol | [1][2][][4][5][6] |
| CAS Number | 182482-25-3 | [2][][4][6] |
| Melting Point | 228-235 °C (lit.) | [2][] |
| Purity | ≥95% - ≥98% | [1][2] |
| InChI Key | IPEIGKHHSZFAEW-UHFFFAOYSA-N | [2][5][6] |
| Canonical SMILES | B(C1=C(C=C(C=C1F)F)F)(O)O | [][5] |
Key Applications in Research and Development
Due to its unique electronic properties, this compound is a crucial reagent in several areas of chemical research and development:
-
Pharmaceutical Development : It serves as a key building block in the synthesis of pharmaceuticals. The incorporation of the trifluorophenyl moiety can enhance the therapeutic efficacy of drug candidates.[1]
-
Organic Synthesis (Suzuki-Miyaura Coupling) : It is widely used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental transformation for constructing complex biaryl structures.[1][2][][7]
-
Material Science : The compound is utilized in creating new materials, such as polymers and nanomaterials, where its electronic properties can be exploited.[1]
-
Fluorescent Probes : Researchers employ it in the design of fluorescent probes for biological imaging, aiding in the visualization of cellular processes.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and an organoboron compound. This compound is an effective coupling partner, though its stability can be a factor under basic conditions.[7][8]
Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an aryl halide with this compound.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
This compound (1.5 equivalents)
-
Palladium precatalyst (e.g., a palladacycle like that derived from SPhos or XPhos, 2-3 mol %)[7][9]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction vessel (e.g., Schlenk flask)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup : In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).
-
Solvent and Base Addition : Add degassed THF (e.g., 2 mL) followed by the degassed aqueous K₃PO₄ solution (e.g., 4 mL).[9] The use of a biphasic system is common.
-
Reaction Execution : Stir the mixture vigorously at room temperature or slightly elevated temperatures (e.g., 40 °C) for 30 minutes to several hours.[9] Reaction progress should be monitored by a suitable technique like TLC or GC-MS. Due to the potential for rapid deboronation of fluorinated phenylboronic acids, faster reaction times at milder temperatures are often preferred.[7][8]
-
Workup : Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Catalytic Cycle and Workflow Visualization
The efficiency of the Suzuki-Miyaura coupling relies on a well-understood catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The general laboratory workflow for performing this synthesis is outlined below.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 95 182482-25-3 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C6H4BF3O2 | CID 2779329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4,6-Trifluorophenylboronic Acid: A Technical Guide
For immediate release:
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trifluorophenylboronic acid (C₆H₄BF₃O₂), a key building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Executive Summary
This compound is an organoboron compound widely utilized in Suzuki-Miyaura coupling reactions and other cross-coupling methodologies to introduce the 2,4,6-trifluorophenyl moiety into complex molecules. Accurate and detailed spectroscopic data are crucial for its quality control, reaction monitoring, and the structural elucidation of its derivatives. This guide presents a summary of its characteristic spectroscopic signatures and detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may lead to the observation of multiple species in NMR spectra. The data presented here are for the monomeric form unless otherwise specified.
Table 1: ¹H NMR Data (Typical)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.0 - 7.5 | Broad Singlet | - | B(OH)₂ |
| ~6.8 - 6.6 | Triplet | ~8-9 | Aromatic H-3, H-5 |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~163 (ddd) | C-2, C-6 (¹JCF) |
| ~160 (ddd) | C-4 (¹JCF) |
| ~100 (t) | C-3, C-5 (²JCF) |
| Not observed | C-1 (C-B) |
Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation of the boron nucleus.
Table 3: ¹⁹F NMR Data (Typical)
| Chemical Shift (δ) ppm | Assignment |
| ~ -105 to -115 | F-2, F-6 |
| ~ -110 to -120 | F-4 |
Table 4: ¹¹B NMR Data (Typical)
| Chemical Shift (δ) ppm | Characteristics |
| ~28 - 33 | Broad singlet |
Table 5: IR (ATR-FTIR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~1620-1600 | Medium | Aromatic C=C stretch |
| ~1450-1400 | Strong | Aromatic C=C stretch |
| ~1350-1300 | Strong | B-O stretch |
| ~1100-1000 | Strong | C-F stretch |
| ~850 | Strong | C-H out-of-plane bend |
| ~700 | Medium | B-C stretch |
Table 6: Mass Spectrometry Data
| m/z | Interpretation |
| 176.03 | [M]+, Molecular Ion (calculated for C₆H₄¹¹BF₃O₂) |
| 158.02 | [M-H₂O]+ |
| 130.02 | [M-H₂O-CO]+ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). Chloroform-d is generally not recommended due to the potential for boroxine formation, which can complicate spectra.
-
Gently agitate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.
Instrumentation and Parameters (General):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Reference: External or internal standard (e.g., CFCl₃ at 0 ppm).
-
-
¹¹B NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Reference: External BF₃·OEt₂ at 0 ppm.
-
Note: Due to the quadrupolar nature of the boron nucleus, broad signals are expected.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FTIR:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) - Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of a weak acid (e.g., formic acid) may be added to aid in protonation for positive ion mode.
-
Instrumentation:
-
Ionization Mode: ESI, typically in negative ion mode to observe the [M-H]⁻ ion, although positive ion mode can also be used.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Relationship between spectroscopic techniques and structural information.
An In-depth Technical Guide to the Solubility of 2,4,6-Trifluorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorophenylboronic acid is a vital reagent in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures through carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a workflow for its application in a key synthetic transformation.
While extensive quantitative solubility data for this compound is not widely available in published literature, this guide consolidates the existing qualitative information and provides a framework for its empirical determination.
Physicochemical Properties
| Property | Value |
| CAS Number | 182482-25-3 |
| Molecular Formula | C₆H₄BF₃O₂ |
| Molecular Weight | 175.90 g/mol |
| Melting Point | 228-235 °C (lit.)[1] |
| Appearance | White to off-white crystalline powder[1] |
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not readily found in peer-reviewed literature. However, qualitative assessments are available and summarized below. It is generally observed that boronic acids exhibit a range of solubilities depending on the solvent's polarity and the nature of the substituents on the phenyl ring.[2][3]
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1] |
To augment this limited data, researchers are encouraged to determine solubility experimentally, for which a detailed protocol is provided in the following section. Phenylboronic acid, the parent compound, generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] Esterification of boronic acids typically enhances their solubility in organic solvents.[3][4]
Experimental Protocol: Determination of Solubility by the Dynamic Method
A reliable and widely used technique for determining the solubility of boronic acids is the dynamic or synthetic method.[2][5][6] This method involves monitoring the dissolution of a solid in a solvent as the temperature is systematically varied.
Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvents
-
Jacketed glass vessel
-
Analytical balance (precision ±0.1 mg)
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe (precision ±0.1 °C)
-
Luminance probe or a laser and photodetector for turbidity measurement
-
Heating/cooling circulator
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of known composition.[2]
-
Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure homogeneity.[2]
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored. As the solid dissolves with increasing temperature, the turbidity decreases. This can be measured by a luminance probe which detects the intensity of light passing through the solution.[2][6]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[2][5]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, plotting solubility (e.g., in mole fraction) against temperature.[2][5]
Visualization of the Solubility Determination Workflow
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4,6-Trifluorophenylboronic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermal stability and decomposition profile of 2,4,6-Trifluorophenylboronic acid. Due to the limited availability of specific thermal analysis data for this compound in published literature, this guide synthesizes information on its known properties with data from closely related fluorinated arylboronic acids to project a likely thermal behavior. The primary decomposition pathway for arylboronic acids upon heating is the dehydration to form a cyclic trimeric anhydride, known as a boroxine. At higher temperatures, further decomposition of the boroxine structure is expected.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BF₃O₂ | |
| Molecular Weight | 175.90 g/mol | |
| Melting Point | 228-235 °C (literature) | |
| Appearance | White to off-white crystalline powder | [1][2] |
Thermal Analysis Data
Table 1: Representative Thermal Analysis Data of a Fluorinated Phenylboronic Acid Analog (3-(trifluoromethyl)phenylboronic acid)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Associated Process |
| Dehydration | ~100 | ~150 | ~10.2% (theoretical for trimerization) | Endothermic loss of water to form boroxine |
| Decomposition | > 300 | - | > 10.2% | Further degradation of the boroxine structure |
Note: The data in this table is based on the analysis of 3-(trifluoromethyl)phenylboronic acid and is intended to be illustrative for this compound. The actual temperatures and weight loss may vary.
Decomposition Pathway
The thermal decomposition of arylboronic acids typically occurs in two main stages. The initial and well-documented stage is the intermolecular dehydration to form a six-membered boroxine ring. This process is a condensation reaction where three molecules of the boronic acid lose three molecules of water. At significantly higher temperatures, the resulting boroxine is expected to undergo further decomposition, likely involving the cleavage of C-B and B-O bonds, which can ultimately lead to the formation of boron oxides and various organic fragments.
Diagram 1: Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed two-stage thermal decomposition of this compound.
Experimental Protocols
The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments on arylboronic acids.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation profile by measuring the change in mass as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Procedure:
-
A sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.
-
The crucible is placed on the TGA balance.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and peak temperatures of decomposition events and the corresponding mass loss.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, and decomposition) as a function of temperature.
-
Instrumentation: A differential scanning calorimeter with a sample and a reference cell.
-
Procedure:
-
A small amount of this compound (typically 2-5 mg) is accurately weighed into an aluminum or other suitable DSC pan.
-
The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting and expected decomposition temperatures.
-
The differential heat flow between the sample and the reference is measured and plotted against temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., some decomposition processes) events, characterized by their onset and peak temperatures, and the enthalpy change (ΔH) for each transition is calculated.
-
Diagram 2: Experimental Workflow for Thermal Analysis
Caption: A generalized workflow for the thermal analysis of arylboronic acids.
Conclusion
This compound is expected to exhibit a multi-stage thermal decomposition profile. The initial, lower-temperature event is the endothermic dehydration to its corresponding boroxine, which occurs in the temperature range of approximately 100-250 °C. This is followed by the decomposition of the boroxine at higher temperatures (>300 °C). The presence of fluorine atoms on the phenyl ring may influence the temperatures of these events. For precise determination of the thermal stability and decomposition kinetics, experimental TGA and DSC analyses are recommended. The protocols outlined in this guide provide a robust framework for such investigations.
References
Electronic Effects of Fluorine Atoms in 2,4,6-Trifluorophenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the significant electronic effects exerted by the fluorine atoms in 2,4,6-trifluorophenylboronic acid, a versatile reagent increasingly employed in pharmaceutical development and organic synthesis. The strategic placement of three fluorine atoms on the phenyl ring dramatically influences the acidity, reactivity, and spectroscopic properties of the boronic acid moiety. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and visual diagrams to elucidate key chemical processes.
Introduction
Fluorinated organic compounds have garnered substantial interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a prime example of a fluorinated building block that leverages these properties. The electron-withdrawing nature of the fluorine atoms, positioned at the ortho and para positions relative to the boronic acid group, profoundly impacts the molecule's electronic landscape. This guide aims to provide a detailed understanding of these electronic effects and their implications for the practical application of this important synthetic intermediate.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BF₃O₂ | |
| Molecular Weight | 175.90 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 228-235 °C (lit.) | |
| pKa (Predicted) | 8.26 ± 0.58 | N/A |
Electronic Effects of Fluorine Substituents
The three fluorine atoms in this compound exert strong electronic effects through both induction and resonance.
-
Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the phenyl ring through the sigma bond network. With two fluorine atoms in the ortho positions and one in the para position, this inductive withdrawal is significant, making the boron atom more Lewis acidic.
-
Resonance Effect (+R): The fluorine atoms can donate electron density to the phenyl ring via their lone pairs. However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the aromatic ring, the resonance effect of fluorine is generally weaker than its inductive effect.
The net result is a strong electron-withdrawing effect, which has several important consequences:
-
Enhanced Electrophilicity: The increased Lewis acidity of the boron atom makes this compound a more reactive electrophile in transmetalation steps of cross-coupling reactions.
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following is a plausible experimental protocol for the synthesis of this compound, adapted from a procedure for a similar compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-2,4,6-trifluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).
-
Add anhydrous THF to the flask and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 eq.) in anhydrous THF via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.5 eq.) in anhydrous THF, maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield pure this compound.
Caption: Synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The electron-withdrawing fluorine atoms can enhance the rate of transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq.).
-
Add the solvent and water (if using a two-phase system).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Data not available |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Data not available |
| 2-Bromopyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | Data not available |
| 4-Chlorotoluene | Pd(OAc)₂/XPhos | K₃PO₄ | t-BuOH | 100 | Data not available |
Note: The yields are highly dependent on the specific reaction conditions and optimization is often required.
An In-Depth Technical Guide on the Acidity and pKa of 2,4,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of 2,4,6-trifluorophenylboronic acid, a compound of significant interest in medicinal chemistry and organic synthesis. This document details the experimentally determined pKa value, compares it with other fluorinated phenylboronic acids, and outlines the methodologies used for these measurements.
Introduction to the Acidity of Fluorinated Phenylboronic Acids
The acidity of arylboronic acids is a critical parameter influencing their reactivity, bioavailability, and interaction with biological targets. The introduction of fluorine atoms to the phenyl ring significantly impacts the Lewis acidity of the boronic acid moiety.[1][2][3] Generally, the electron-withdrawing nature of fluorine enhances acidity. This effect is dependent on the number and position of the fluorine substituents on the aromatic ring.[1]
pKa of this compound
The acidity of an acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. While a predicted pKa value for this compound is approximately 8.26 ± 0.58, experimentally determined values provide a more accurate representation of its acidic character.
Quantitative Data Summary
The following table summarizes the experimentally determined pKa value for this compound and provides a comparison with other selected fluorinated phenylboronic acids to illustrate the effect of fluorine substitution on acidity.
| Compound | pKa | Method of Determination |
| Phenylboronic Acid | 8.80 | Potentiometric Titration |
| 2-Fluorophenylboronic Acid | 8.78 | Potentiometric Titration |
| 3-Fluorophenylboronic Acid | 8.35 | Potentiometric Titration |
| 4-Fluorophenylboronic Acid | 8.77 | Potentiometric Titration |
| 2,6-Difluorophenylboronic Acid | 7.74 | Potentiometric Titration |
| 3,5-Difluorophenylboronic Acid | 7.80 | Potentiometric Titration |
| This compound | 7.53 | Potentiometric Titration |
| 2,3,4,5,6-Pentafluorophenylboronic Acid | 6.95 | Potentiometric Titration |
Note: The pKa values presented are from a consistent experimental study to ensure comparability.
Experimental Protocols for pKa Determination
The determination of pKa values for boronic acids can be achieved through various analytical techniques. The most common and reliable methods are potentiometric titration, spectrophotometric pH titration, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base, typically NaOH) to a solution of the analyte (the boronic acid) and monitoring the change in pH using a pH meter.
Detailed Protocol:
-
Solution Preparation: A standard solution of the boronic acid (e.g., 0.05 M) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or DMSO to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration Setup: The boronic acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The titrant is added in small, precise increments from a burette.
-
Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH of the solution has passed the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).
Logical Workflow for Potentiometric pKa Determination:
References
Methodological & Application
Application Notes and Protocols for 2,4,6-Trifluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Within the vast scope of this reaction, the use of fluorinated boronic acids has gained significant traction, particularly in the fields of medicinal chemistry and materials science.[3][4] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4]
2,4,6-Trifluorophenylboronic acid is a valuable reagent for introducing the 2,4,6-trifluorophenyl moiety into a variety of molecular scaffolds. However, its application can be challenging due to the electron-deficient nature of the aromatic ring, which can lead to difficulties in the catalytic cycle, most notably a propensity for rapid protodeboronation under basic reaction conditions. This document provides detailed application notes, experimental protocols, and relevant data for the successful utilization of this compound in Suzuki-Miyaura cross-coupling reactions.
Core Concepts and Applications
The primary application of this compound lies in the synthesis of polyfluorinated biaryl compounds. These structures are of significant interest in:
-
Drug Discovery: The 2,4,6-trifluorophenyl group can serve as a key pharmacophore in the design of potent and selective enzyme inhibitors. For instance, biaryl structures containing this moiety have been explored as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[5][6][7] Inhibition of this pathway is a therapeutic strategy for a range of inflammatory diseases.[8]
-
Materials Science: The unique electronic properties conferred by multiple fluorine substituents make biaryls derived from this compound attractive candidates for the development of advanced materials, such as liquid crystals and organic electronics.[3]
A significant challenge in the use of polyfluorophenylboronic acids is their instability under the basic conditions typically required for the Suzuki-Miyaura reaction, leading to competitive and often rapid protodeboronation. This side reaction consumes the boronic acid and reduces the yield of the desired cross-coupled product. To overcome this, specialized catalytic systems and reaction conditions have been developed that promote a fast catalytic cycle, outcompeting the decomposition of the boronic acid.
Experimental Protocols
The following protocols are based on optimized conditions for the Suzuki-Miyaura coupling of challenging, electron-deficient boronic acids.
General Protocol for the Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is adapted from a procedure developed for the rapid coupling of unstable boronic acids.
Materials:
-
This compound
-
Aryl halide (e.g., aryl chloride, bromide, or triflate)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Potassium phosphate (K₃PO₄) as a 0.5 M aqueous solution
-
Tetrahydrofuran (THF), degassed
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add degassed THF (to achieve a concentration of ~0.2 M with respect to the aryl halide) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4.0 equiv.).
-
Reaction: Stir the reaction mixture vigorously at room temperature (or gently heat to 40 °C if necessary) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Due to the rapid nature of the optimized reaction, it may be complete in as little as 30 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 |
| 2 | 4-Chlorotoluene | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 91 |
| 4 | 2-Chlorotoluene | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 88 |
| 5 | 4-Bromobenzonitrile | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 |
| 6 | 1-Bromo-3,5-dimethylbenzene | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 |
| 7 | 4-Triflyloxyacetophenone | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 |
Data adapted from literature reports on the coupling of unstable boronic acids.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAP kinase signaling pathway by a biaryl compound.
Conclusion
This compound is a powerful reagent for the synthesis of highly functionalized biaryl compounds, which are of considerable interest in drug discovery and materials science. While its application can be hampered by protodeboronation, the use of modern, highly active palladium precatalyst systems enables its efficient coupling under mild conditions. The protocols and data provided herein serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2,4,6-trifluorophenylboronic acid with various aryl halides and pseudo-halides. This reaction is a critical transformation for the synthesis of complex polyfluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are designed to enable researchers to successfully implement and optimize these challenging coupling reactions.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. However, the use of electron-deficient and sterically hindered coupling partners, such as this compound, presents significant challenges. The primary obstacle is the rapid protodeboronation of the boronic acid under basic reaction conditions, which leads to low yields of the desired product.[1][2][3]
Recent advances in catalyst design, particularly the development of palladium precatalysts with bulky, electron-rich phosphine ligands, have enabled these challenging transformations to be carried out with high efficiency under mild conditions.[1][2][3] This document outlines optimized conditions and protocols using state-of-the-art palladium catalysts.
Challenges in the Cross-Coupling of this compound
-
Protodeboronation: The electron-withdrawing fluorine atoms on the phenyl ring increase the acidity of the boronic acid, making it highly susceptible to cleavage of the C-B bond by base, a process known as protodeboronation.[1][2][3]
-
Steric Hindrance: The two ortho-fluorine substituents provide significant steric bulk, which can hinder the transmetalation step in the catalytic cycle.
-
Catalyst Activity: Traditional palladium catalysts often require high temperatures to achieve catalytic turnover, which further accelerates the decomposition of the sensitive boronic acid.[1][2][3]
Recommended Catalyst Systems
The key to a successful cross-coupling with this compound is the use of a palladium precatalyst that rapidly generates a highly active monoligated Pd(0) species at low temperatures.[1][2][3] The Buchwald group has developed highly effective precatalysts for this purpose.
Featured Catalyst System:
-
Precatalyst: XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate])
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich monodentate phosphine ligand that promotes the formation of the active catalytic species and facilitates the challenging oxidative addition and reductive elimination steps.[1][2][3]
Other suitable catalyst systems include those based on similar bulky, electron-rich ligands like SPhos.[1][2][3]
Quantitative Data Summary
The following table summarizes representative results for the cross-coupling of this compound with various aryl halides using a palladium precatalyst system.
| Entry | Aryl Halide/Pseudo-halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | XPhos Pd G2 (2 mol%) | K₃PO₄ (2.0 equiv) | THF/H₂O (2:1) | RT | 0.5 | 95 |
| 2 | 4-Chlorotoluene | XPhos Pd G2 (2 mol%) | K₃PO₄ (2.0 equiv) | THF/H₂O (2:1) | RT | 0.5 | 96 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G2 (2 mol%) | K₃PO₄ (2.0 equiv) | THF/H₂O (2:1) | RT | 0.5 | 94 |
| 4 | 4-Bromobenzonitrile | XPhos Pd G2 (2 mol%) | K₃PO₄ (2.0 equiv) | THF/H₂O (2:1) | RT | 0.5 | 93 |
| 5 | 2-Bromopyridine | XPhos Pd G2 (2 mol%) | K₃PO₄ (2.0 equiv) | THF/H₂O (2:1) | 40 | 2 | 85 |
| 6 | 4-Triflyloxytoluene | XPhos Pd G2 (2 mol%) | K₃PO₄ (2.0 equiv) | THF/H₂O (2:1) | RT | 0.5 | 92 |
Data is adapted from Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1][2][3][4]
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide or pseudo-halide (1.0 equiv)
-
XPhos Pd G3 precatalyst (or similar, 2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF/water mixture)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 2:1 mixture of THF and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) as required.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Suzuki Coupling with 2,4,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using 2,4,6-trifluorophenylboronic acid. This protocol is particularly relevant for the synthesis of complex fluorinated compounds, which are of significant interest in pharmaceutical and materials science due to their enhanced metabolic stability, lipophilicity, and bioavailability.[1]
The electron-withdrawing nature of the three fluorine atoms on the phenyl ring of this compound enhances its reactivity in catalytic cross-coupling reactions.[1] However, polyfluorinated phenylboronic acids, including the 2,4,6-trifluoro derivative, are known to be challenging coupling partners due to their propensity for rapid protodeboronation under basic conditions.[2][3] The protocol outlined below is optimized to mitigate this decomposition and achieve high yields of the desired biaryl products.
Core Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a highly efficient method developed for the fast coupling of unstable polyfluorophenylboronic acids at room temperature or slightly elevated temperatures.[2] It utilizes a specific palladium precatalyst that allows for rapid generation of the active catalytic species, minimizing the time the boronic acid is exposed to basic conditions that promote its decomposition.[2]
Key Reagents and Equipment:
-
Aryl Halide (or Triflate): The coupling partner for the boronic acid.
-
This compound: The fluorine-containing coupling partner.
-
Palladium Precatalyst: A specialized precatalyst, such as one based on a monodentate biarylphosphine ligand (e.g., XPhos or SPhos), is recommended for this reaction.[2]
-
Base: An aqueous solution of a suitable base, such as potassium phosphate (K₃PO₄).[2]
-
Solvent: A degassed mixture of an organic solvent and water, for example, tetrahydrofuran (THF) and water.[2]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst.
-
Standard Glassware and Magnetic Stirrer.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol
-
Reaction Setup:
-
To a clean, dry reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the palladium precatalyst (e.g., 2 mol %).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Addition of Solvents and Base:
-
Under the inert atmosphere, add degassed tetrahydrofuran (THF, e.g., 2 mL).
-
Add a degassed 0.5 M aqueous solution of potassium phosphate (K₃PO₄, e.g., 4 mL).[2]
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
-
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of various aryl halides with polyfluorophenylboronic acids, including this compound, using a specialized palladium precatalyst.[2]
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 4-Methoxy-2',6'-difluoro-1,1'-biphenyl | 93 |
| 2 | 4-Chloroacetophenone | 2,6-Difluorophenylboronic acid | 1-(2',6'-Difluoro-[1,1'-biphenyl]-4-yl)ethan-1-one | 95 |
| 3 | 4-Chloroanisole | This compound | 4-Methoxy-2',4',6'-trifluoro-1,1'-biphenyl | 94 |
| 4 | 4-Chloroacetophenone | This compound | 1-(2',4',6'-Trifluoro-[1,1'-biphenyl]-4-yl)ethan-1-one | 96 |
| 5 | 1-Bromo-4-(tert-butyl)benzene | This compound | 4-(tert-Butyl)-2',4',6'-trifluoro-1,1'-biphenyl | 92 |
Reaction Conditions: Aryl halide (1 mmol), boronic acid (1.5 mmol), precatalyst (2 mol %), degassed THF (2 mL), degassed 0.5 M aq. K₃PO₄ (4 mL), room temperature, 30 min. Yields are isolated yields and are the average of two runs.[2]
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to consist of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
For polyfluorinated boronic acids, the rate of transmetalation must be significantly faster than the rate of protodeboronation to achieve high yields.[2][3] The use of highly active palladium precatalysts and optimized reaction conditions, as described in this protocol, helps to ensure that the desired coupling reaction outcompetes the undesired decomposition pathway.[2]
References
Application Notes and Protocols: 2,4,6-Trifluorophenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorophenylboronic acid is a versatile and highly valuable reagent in modern pharmaceutical synthesis. Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it an exceptional coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The strong electron-withdrawing nature of the fluorine atoms enhances the reactivity and stability of the boronic acid, facilitating the efficient formation of carbon-carbon bonds.[1] This characteristic is particularly crucial in the synthesis of complex, biologically active molecules, including a significant class of anti-cancer agents known as kinase inhibitors.
The incorporation of the 2,4,6-trifluorophenyl moiety into a drug candidate can significantly influence its pharmacological properties. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to the target protein through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a specific focus on its application in the development of kinase inhibitors targeting the BRAF/MEK/ERK signaling pathway.
Application in Kinase Inhibitor Synthesis
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][3] Mutations in components of this pathway, particularly in the BRAF kinase, are prevalent in various cancers, most notably melanoma.[4] This has led to the development of targeted therapies that inhibit key kinases in this cascade, such as BRAF and MEK. This compound has been instrumental in the synthesis of several of these inhibitors.
Dabrafenib (GSK2118436): A BRAF Inhibitor
Dabrafenib is a potent and selective inhibitor of the mutated BRAF kinase and is approved for the treatment of BRAF V600 mutation-positive metastatic melanoma.[4][5] The synthesis of Dabrafenib involves a key Suzuki-Miyaura coupling step to introduce a substituted pyrimidine ring. While the literature presents various synthetic routes, a plausible and efficient approach utilizes a precursor containing the 2,4,6-trifluorobenzenesulfonamide moiety, which is ultimately derived from reactions involving precursors that could be synthesized using this compound. A more direct application involves the coupling of a suitable aryl halide with a pyrimidine boronic acid, or vice-versa, where the trifluorophenyl group is a key structural component.
Trametinib (JTP-74057): A MEK Inhibitor
Trametinib is a selective allosteric inhibitor of MEK1 and MEK2 kinases, also used in the treatment of BRAF V600 mutant melanoma, often in combination with Dabrafenib.[6][7] The chemical structure of Trametinib features a 2-fluoro-4-iodophenylamino group. While not a direct product of a Suzuki coupling with this compound, the synthetic strategies for related kinase inhibitors often employ Suzuki couplings with various fluorinated phenylboronic acids to construct the core biaryl structures. The principles and protocols are highly transferable.
Experimental Protocols
The following protocols provide detailed methodologies for key Suzuki-Miyaura coupling reactions relevant to the synthesis of kinase inhibitors.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with a Halogenated Pyrimidine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic chloro-pyrimidine scaffold, a common core in many kinase inhibitors.
Materials:
-
This compound (1.2 equivalents)
-
Chloro-pyrimidine derivative (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the chloro-pyrimidine derivative, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data Summary (Representative):
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.33 | 80 |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | K₃PO₄ | 1,4-Dioxane | 110 | 17 | 91 |
Note: The data in the table is representative of similar Suzuki coupling reactions and specific yields for the coupling with this compound would require experimental determination.
Protocol 2: Synthesis of a Dabrafenib Precursor
This protocol outlines a key step in a potential synthesis of Dabrafenib, involving the coupling of a thiazole intermediate with a pyrimidine derivative. While not directly using this compound in this step, it highlights the construction of the core structure where the trifluorophenyl group is already incorporated in one of the reactants. The synthesis of the sulfonamide reactant, N-(3-bromo-2-fluorophenyl)-2,6-difluorobenzenesulfonamide, would be a preceding step.
Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
This intermediate is crucial for the final amination step to yield Dabrafenib.
Materials:
-
N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1.0 eq.)
-
2,2-Dimethylthiopropionamide (pivalothioamide)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
A detailed, multi-step synthesis is described in the literature for the preparation of Dabrafenib.[8] A key transformation involves the construction of the thiazole ring.
-
The synthesis of the precursor N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide is a critical step.[9]
-
This intermediate is then subjected to amination to introduce the amino group on the pyrimidine ring, yielding Dabrafenib.[8] For instance, heating the chloro-pyrimidine intermediate with ammonium hydroxide in a sealed reactor at 98-103 °C for 2 hours can yield the final product.[8]
Visualizations
BRAF/MEK/ERK Signaling Pathway
Caption: The BRAF/MEK/ERK signaling cascade and points of inhibition by Dabrafenib and Trametinib.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful and enabling reagent for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of key C-C bonds, and the incorporation of the trifluorophenyl moiety can bestow advantageous pharmacological properties upon the final drug molecule. The provided protocols and diagrams offer a foundational understanding for researchers engaged in the discovery and development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 9. N-{3-[5-(2-chloro-4-pyriMidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl]-2-fluoraphenyl}-2,6-difluorobenzenesulfonaMide | 1195768-23-0 [chemicalbook.com]
Application Notes: 2,4,6-Trifluorophenylboronic Acid in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4,6-trifluorophenylboronic acid as a key building block in the discovery and development of new agrochemicals. The incorporation of the 2,4,6-trifluorophenyl moiety into molecular scaffolds is a strategic approach to enhance the efficacy, metabolic stability, and target-binding affinity of potential fungicidal, herbicidal, and insecticidal candidates.
Introduction
This compound is a versatile synthetic intermediate primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, enabling the linkage of the electron-rich trifluorophenyl group to a wide array of aromatic and heterocyclic systems. The unique electronic properties conferred by the three fluorine atoms—strong electron-withdrawing effects and increased lipophilicity—can significantly influence the biological activity of the resulting molecules. In the context of agrochemical development, these properties can lead to enhanced potency and improved pharmacokinetic profiles.
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of fluorinated and, more specifically, trifluoromethylphenyl-containing compounds has demonstrated significant potential in pest management. Research has shown that amides and pyrazole derivatives containing such moieties exhibit notable fungicidal and insecticidal properties.[1][2]
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is the synthesis of novel active ingredients. The trifluorophenyl group can be strategically incorporated into a lead molecule to modulate its biological and physicochemical properties.
Fungicide Development: The trifluoromethylphenyl moiety is a key component in several classes of fungicides. By coupling this compound with appropriate heterocyclic partners (e.g., pyrazoles, pyridines, thiazoles), novel compounds can be synthesized and screened for activity against a range of plant pathogens. For instance, trifluoromethylphenyl amides have been investigated for their effectiveness against fungal species like Colletotrichum acutatum, Botrytis cinerea, and Phomopsis viticola.[1]
Insecticide Development: The synthesis of fluorinated 1-aryl-tetrahydrocyclopentapyrazoles has demonstrated that the inclusion of a trifluoromethylphenyl group can lead to significant insecticidal properties.[2] These compounds can be synthesized via multi-step sequences where a Suzuki-Miyaura coupling could be a key step for introducing the trifluorophenyl moiety.
Herbicide Development: Although less documented for this specific boronic acid, the general strategy of using fluorinated phenyl groups in herbicide design is well-established. These groups can influence the molecule's interaction with target enzymes in weeds.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of agrochemical candidates using this compound.
Protocol 1: Synthesis of a Novel Fungicide Candidate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical N-(substituted)-2-(2,4,6-trifluorophenyl)pyridine-3-carboxamide, a scaffold with potential fungicidal activity.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-N-(substituted)pyridine-3-carboxamide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).
-
Solvent and Base: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask, followed by the addition of potassium carbonate (K₂CO₃) (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(2,4,6-trifluorophenyl)-N-(substituted)pyridine-3-carboxamide.
Diagram of Synthetic Workflow
References
Application Notes and Protocols: 2,4,6-Trifluorophenylboronic Acid as a Versatile Building Block for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorophenylboronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of advanced materials and pharmaceutical compounds.[1] The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity in cross-coupling reactions and imparting unique characteristics to the resulting materials.[1] These characteristics can include improved thermal stability, modified electronic properties, and enhanced metabolic stability in drug candidates.
This document provides detailed application notes on the use of this compound in the synthesis of advanced materials, with a focus on polyfluorinated biaryl compounds, which are key components in liquid crystals, organic electronics, and advanced polymers. A detailed protocol for the Suzuki-Miyaura coupling reaction, the primary method for incorporating the 2,4,6-trifluorophenyl moiety, is also provided.
Key Applications
The primary application of this compound in materials science is its use as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][] This reaction allows for the efficient formation of carbon-carbon bonds between the trifluorophenyl group and various aryl or vinyl halides, leading to the synthesis of complex molecular architectures.
Advanced Materials Derived from this compound:
-
Liquid Crystals: The incorporation of the highly fluorinated phenyl group can significantly influence the mesomorphic properties of liquid crystal molecules, such as their clearing points and dielectric anisotropy.
-
Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the trifluorophenyl group can be utilized to tune the energy levels of organic semiconductors, leading to improved charge injection and transport properties in OLED devices.
-
Conductive Polymers: The introduction of fluorinated units into conjugated polymer backbones can enhance their stability and modify their electronic properties, making them suitable for applications in organic field-effect transistors (OFETs) and sensors.
-
Pharmaceutical Intermediates: The 2,4,6-trifluorophenyl moiety is incorporated into drug candidates to improve their pharmacokinetic profiles, including metabolic stability and bioavailability.
Data Presentation: Synthesis of a Polyfluorinated Biphenyl Derivative
The following table summarizes representative data for the synthesis of a substituted 2',4',6'-trifluorobiphenyl, a common core structure in advanced materials, via a Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chlorotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 110 | 18 | 78 |
| 3 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃/SPhos (1) | K₃PO₄ | THF/H₂O | 80 | 6 | 92 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants to a concentration of approximately 0.1-0.5 M.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Mandatory Visualizations
Caption: General experimental workflow for material synthesis.
Caption: Suzuki-Miyaura coupling catalytic cycle.
References
Application of 2,4,6-Trifluorophenylboronic Acid in the Synthesis of Biaryl Compounds: A Guide for Researchers
Introduction
2,4,6-Trifluorophenylboronic acid is a versatile and increasingly important reagent in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. The presence of multiple fluorine atoms on the phenyl ring imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting biaryl compounds. This makes this compound a valuable building block for researchers in medicinal chemistry and drug discovery. The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid starting materials. However, the use of polyfluorinated phenylboronic acids, such as this compound, can present unique challenges. These substrates are known to be susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to reduced yields of the desired biaryl product. This application note provides detailed protocols and data for the successful application of this compound in the synthesis of biaryl compounds, with a focus on overcoming the challenges associated with its use.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a polyfluorophenylboronic acid with various aryl halides. The data is based on findings from studies on related polyfluorinated systems and serves as a guide for expected outcomes when using this compound.[1][2][3][4]
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | THF/H₂O | RT | 0.5 | 92 |
| 3 | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| 4 | 4-Bromoacetophenone | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | THF/H₂O | RT | 0.5 | 85 |
| 5 | 1-Chloro-3,5-dimethylbenzene | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 |
| 6 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ | THF/H₂O | 40 | 2 | 88 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (chloride, bromide, or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the palladium catalyst, the phosphine ligand, and the base.
-
Addition of Reactants: To the flask, add the aryl halide (1.0 equivalent) and this compound (1.2-1.5 equivalents).
-
Solvent Addition: The anhydrous and degassed organic solvent is added, followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction Execution: The flask is sealed and the reaction mixture is stirred vigorously at the desired temperature (ranging from room temperature to 110 °C). The progress of the reaction should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
Visualization of a Relevant Biological Pathway
Biaryl scaffolds, particularly those containing fluorine atoms, are of significant interest in drug discovery as they can act as inhibitors of various enzymes, including kinases. One such important target is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in inflammatory diseases and cancer.[1][2] The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway, a potential target for biaryl compounds synthesized using this compound.
Caption: p38 MAPK Signaling Pathway and Inhibition by a Biaryl Compound.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura coupling reaction.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
References
Application Notes and Protocols for Chan-Lam Coupling Reactions Using 2,4,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. This copper-catalyzed cross-coupling reaction utilizes arylboronic acids and a wide range of N-H or O-H containing compounds, including amines, amides, imides, phenols, and alcohols. A key advantage of the Chan-Lam coupling is its typically mild reaction conditions, often proceeding at room temperature and open to the air, making it an attractive alternative to other cross-coupling methods like the Buchwald-Hartwig amination.
2,4,6-Trifluorophenylboronic acid is an electron-deficient boronic acid that can be employed in Chan-Lam couplings to introduce the 2,4,6-trifluorophenyl moiety onto various scaffolds. This structural motif is of significant interest in medicinal chemistry and drug development, as the fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.
These application notes provide a generalized overview, experimental protocols, and expected reactivity trends for the Chan-Lam coupling reaction using this compound.
Reaction Principle and Advantages
The Chan-Lam coupling reaction proceeds via a proposed catalytic cycle involving a Cu(II) species. The key steps are believed to be:
-
Transmetalation: The arylboronic acid reacts with the copper catalyst.
-
Coordination: The N-H or O-H containing substrate coordinates to the copper center.
-
Reductive Elimination: The aryl group and the heteroatom are coupled, forming the desired product and a Cu(0) or Cu(I) species.
-
Reoxidation: The copper catalyst is regenerated to its active Cu(II) state by an oxidant, which is often atmospheric oxygen.
Advantages of using this compound in Chan-Lam couplings include:
-
Introduction of a Trifluorophenyl Moiety: Enables the synthesis of compounds with potentially enhanced pharmacological properties.
-
Mild Reaction Conditions: Often proceeds at room temperature and is tolerant to air and moisture.
-
Broad Substrate Scope: Applicable to a wide variety of amines, phenols, and other heteroatomic nucleophiles.
-
Operational Simplicity: The reaction setup is often straightforward.
Experimental Protocols
Below are generalized protocols for N-arylation and O-arylation reactions using this compound. Note that optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific substrates to achieve optimal yields.
General Protocol for N-Arylation of Amines/N-Heterocycles
Materials:
-
Amine or N-heterocycle (1.0 mmol)
-
This compound (1.2 - 2.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 - 1.0 equiv)
-
Base (e.g., pyridine, triethylamine, or an inorganic base like K₂CO₃, 2.0 equiv)
-
Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or toluene, 5-10 mL)
-
Reaction vessel (e.g., round-bottom flask or vial with a stir bar)
Procedure:
-
To the reaction vessel, add the amine or N-heterocycle, this compound, copper(II) acetate, and the base.
-
Add the solvent and loosely cap the vessel to allow for the presence of air (oxygen).
-
Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2,4,6-trifluorophenyl) product.
General Protocol for O-Arylation of Phenols
Materials:
-
Phenol (1.0 mmol)
-
This compound (1.5 - 2.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 - 2.0 equiv)
-
Base (e.g., pyridine or triethylamine, 2.0 equiv)
-
Solvent (e.g., dichloromethane (DCM), 5-10 mL)
-
Molecular sieves (4 Å, optional, to remove water)
-
Reaction vessel (e.g., round-bottom flask or vial with a stir bar)
Procedure:
-
To the reaction vessel, add the phenol, this compound, copper(II) acetate, and the base. If using, add activated molecular sieves.
-
Add the solvent and stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off any solids and dilute the filtrate with an organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the 2,4,6-trifluorophenyl ether product.
Data Presentation
Table 1: Expected Substrate Scope for N-Arylation with this compound
| Substrate Class | Representative Examples | Expected Reactivity/Notes |
| Primary Aliphatic Amines | n-Butylamine, Benzylamine | Generally good reactivity. |
| Secondary Aliphatic Amines | Diethylamine, Piperidine | Can be effective, though may require longer reaction times or higher temperatures. |
| Anilines | Aniline, 4-Methoxyaniline | Generally good substrates. Electron-donating groups on the aniline may enhance reactivity. |
| N-Heterocycles | Imidazole, Pyrazole, Indole | Excellent substrates for Chan-Lam coupling. |
| Amides & Carbamates | Benzamide, tert-Butyl carbamate | Can undergo N-arylation, though may require more forcing conditions. |
| Sulfonamides | p-Toluenesulfonamide | Generally reactive under Chan-Lam conditions. |
Table 2: Expected Substrate Scope for O-Arylation with this compound
| Substrate Class | Representative Examples | Expected Reactivity/Notes |
| Phenols | Phenol, 4-Cresol, 2-Naphthol | Generally good substrates. Electron-donating groups on the phenol can increase nucleophilicity and reaction rate. |
| Aliphatic Alcohols | Methanol, Ethanol | O-arylation of simple aliphatic alcohols is often more challenging and may require specific catalysts or conditions. |
Visualizations
Caption: General workflow for a Chan-Lam coupling reaction.
Caption: General scheme of the Chan-Lam coupling reaction.
Applications in Drug Discovery
The introduction of the 2,4,6-trifluorophenyl group via Chan-Lam coupling can be a valuable strategy in drug discovery programs. The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, potentially improving drug-target interactions. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and enhance the pharmacokinetic profile of a drug candidate. This reaction allows for the late-stage functionalization of complex molecules containing N-H or O-H bonds, providing rapid access to a library of analogs for structure-activity relationship (SAR) studies.
Troubleshooting
-
Low or No Conversion:
-
Increase the reaction temperature.
-
Screen different copper catalysts (e.g., CuI, Cu(OTf)₂) and bases.
-
Use a higher loading of the boronic acid.
-
Ensure the reaction is open to a sufficient supply of air (oxygen) or bubble air/oxygen through the reaction mixture.
-
For O-arylation, ensure anhydrous conditions by using dry solvents and adding molecular sieves.
-
-
Formation of Homocoupled Boronic Acid Byproduct:
-
This can sometimes be observed. Optimizing the stoichiometry of the reactants and the reaction time may minimize this side reaction.
-
-
Difficulty in Product Purification:
-
The use of a minimal amount of a high-boiling point base like pyridine can simplify purification. If a solid base is used, it can be filtered off before workup.
-
Conclusion
The Chan-Lam coupling reaction is a highly effective method for the synthesis of N- and O-arylated compounds. The use of this compound as a coupling partner provides a direct route to molecules bearing the trifluorophenyl moiety, a valuable structural unit in medicinal chemistry. The mild reaction conditions and operational simplicity make this a valuable tool for researchers in both academic and industrial settings. Further optimization for specific substrates is encouraged to achieve the best results.
Application Notes and Protocols for the Synthesis of Fluorinated Organic Molecules using 2,4,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorophenylboronic acid is a versatile and essential reagent in modern organic synthesis, particularly for the introduction of the 2,4,6-trifluorophenyl moiety into organic molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[2]
These application notes provide detailed protocols and quantitative data for the use of this compound in Suzuki-Miyaura coupling reactions with a variety of aryl halides. The information presented herein is intended to guide researchers in the efficient synthesis of fluorinated biaryl compounds, which are valuable building blocks in drug discovery and the development of advanced materials.
Core Concepts and Reaction Principle
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The generally accepted catalytic cycle is depicted below. The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
A critical challenge in the use of polyfluorophenylboronic acids is the potential for rapid protodeboronation under basic conditions, which can lead to reduced yields.[3] Therefore, the choice of catalyst, ligand, base, and solvent system is crucial for a successful and high-yielding reaction.
Visualization of Key Processes
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are general and specific protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent (typically the aryl halide) is observed.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorinated biaryl product.
Specific Application Protocols
The following tables summarize optimized reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1,2-dimethylbenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 95 |
| 2 | 1-Bromo-4-(tert-butyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 88 |
| 4 | 1-Bromo-4-cyanobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 8 | 94 |
| 5 | 1-Bromo-2-fluorobenzene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | THF | 80 | 24 | 85 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-1,2-dimethylbenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 24 | 78 |
| 2 | 1-Chloro-4-(tert-butyl)benzene | XPhos Pd G3 (2) | - | K₃PO₄ (3) | t-Amyl alcohol | 100 | 18 | 85 |
| 3 | 1-Chloro-4-methoxybenzene | RuPhos Pd G3 (2) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (10:1) | 110 | 24 | 81 |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | cataCXium A (4) | K₃PO₄ (3) | Dioxane | 120 | 18 | 89 |
| 5 | 1-Chloro-2-fluorobenzene | BrettPhos Pd G3 (2) | - | Cs₂CO₃ (3) | Toluene | 110 | 36 | 75 |
Detailed Experimental Procedures
Synthesis of 2',4',6'-Trifluoro-3,4-dimethyl-1,1'-biphenyl (Table 1, Entry 1)
A flame-dried Schlenk tube was charged with 4-bromo-1,2-dimethylbenzene (185 mg, 1.0 mmol), this compound (264 mg, 1.5 mmol), and potassium phosphate (424 mg, 2.0 mmol). The tube was evacuated and backfilled with argon. Tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) were then added under a positive flow of argon. Degassed toluene (5 mL) and water (1 mL) were added via syringe. The reaction mixture was stirred vigorously and heated to 100 °C for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, hexanes) to afford the title compound as a colorless oil (237 mg, 95% yield).
Synthesis of 4'-(tert-Butyl)-2,4,6-trifluoro-1,1'-biphenyl (Table 2, Entry 2)
In a glovebox, a vial was charged with 1-chloro-4-(tert-butyl)benzene (169 mg, 1.0 mmol), this compound (211 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol). The vial was sealed and removed from the glovebox. Degassed t-amyl alcohol (5 mL) was added via syringe. The reaction mixture was stirred and heated to 100 °C for 18 hours. After cooling to room temperature, the mixture was diluted with diethyl ether (20 mL), filtered through a pad of Celite®, and the filtrate was concentrated. The residue was purified by flash column chromatography (silica gel, hexanes) to yield the product as a white solid (235 mg, 85% yield).
Workflow and Decision Making
The successful synthesis of fluorinated biaryls using this compound often requires careful optimization of the reaction conditions. The following flowchart provides a general guide for troubleshooting and optimizing the Suzuki-Miyaura coupling.
Figure 2: Decision-making flowchart for optimizing Suzuki-Miyaura coupling reactions.
Conclusion
This compound is a powerful reagent for the synthesis of a wide range of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes demonstrate that with careful selection of the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved with various aryl halides. The provided experimental procedures and optimization workflow serve as a valuable resource for researchers in the pharmaceutical and materials science fields, facilitating the development of novel fluorinated organic molecules.
References
- 1. A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 2,4,6-Trifluorophenylboronic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of 2,4,6-trifluorophenylboronic acid and its derivatives. The unique electronic properties conferred by the fluorine atoms make this reagent a highly valuable tool in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science.
Introduction
This compound is a versatile organoboron compound increasingly utilized in catalysis. The strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly enhances the reactivity of the boronic acid group, making it an excellent coupling partner in a variety of cross-coupling reactions. This enhanced reactivity allows for efficient bond formation under milder conditions and with a broader range of substrates compared to non-fluorinated analogs. Its applications are particularly prominent in Suzuki-Miyaura cross-coupling, C-H bond functionalization, and as a catalyst in its own right for reactions such as dehydrative amidation. The incorporation of the trifluorophenyl moiety can also impart desirable properties to the target molecules, such as increased metabolic stability and altered lipophilicity, which is of significant interest in drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound is an exceptionally reactive coupling partner in these reactions, enabling the synthesis of a wide range of biaryl and substituted aromatic compounds.
Application Note:
The electron-deficient nature of this compound facilitates the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher yields and faster reaction times. It is particularly effective for coupling with electron-rich, electron-neutral, and even some electron-deficient aryl halides. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction conditions for specific substrates.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Halides with this compound
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Quantitative Data:
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ | t-BuOH/H₂O (1:1) | 110 | 24 | 78 |
| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 10 | 95 |
C-H Bond Functionalization
Direct C-H arylation is a powerful strategy for the synthesis of complex aromatic compounds, avoiding the need for pre-functionalized starting materials. This compound can serve as an effective arylating agent in palladium-catalyzed C-H functionalization reactions.
Application Note:
The C-H arylation of electron-rich heterocycles, such as indoles and thiophenes, with this compound provides a direct route to valuable substituted heteroaromatics. The reaction conditions, particularly the oxidant and directing group (if any), are critical for achieving high yields and regioselectivity.
Simplified catalytic cycle for C-H arylation.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of Indole with this compound
Materials:
-
N-Acetylindole (1.0 mmol, 1.0 equiv)
-
This compound (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Oxidant (e.g., Ag₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,2-dichloroethane (DCE))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a screw-capped vial, add N-acetylindole, this compound, Pd(OAc)₂, and the oxidant.
-
Evacuate and backfill the vial with an inert gas.
-
Add the solvent.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C2-arylated indole product.
Quantitative Data:
| Entry | Heterocycle | Arylating Agent | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Acetylindole | This compound | Pd(OAc)₂ (5) | Ag₂CO₃ | DCE | 120 | 24 | 75 (C2) |
| 2 | Thiophene | This compound | Pd(OAc)₂ (10) | Ag₂O | TFA | 100 | 18 | 68 (C2) |
| 3 | Benzofuran | This compound | Pd(TFA)₂ (5) | Cu(OAc)₂ | Acetic Acid | 110 | 24 | 72 (C2) |
Boronic Acid-Catalyzed Dehydrative Amidation
Beyond its role as a coupling partner, this compound and its derivatives can act as catalysts for dehydrative amidation, a green and atom-economical method for forming amide bonds.
Application Note:
The Lewis acidity of the boron center, enhanced by the electron-withdrawing fluorine atoms, facilitates the activation of the carboxylic acid, promoting nucleophilic attack by the amine. This catalytic approach avoids the use of stoichiometric coupling reagents, reducing waste generation.
Proposed mechanism for boronic acid-catalyzed amidation.
Experimental Protocol: this compound-Catalyzed Amidation
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
This compound (5-10 mol%)
-
Solvent (e.g., toluene, mesitylene)
-
Dean-Stark apparatus or molecular sieves for water removal
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid, amine, this compound, and solvent.
-
Heat the mixture to reflux and monitor the removal of water.
-
Continue heating until the starting materials are consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired amide.
Quantitative Data:
| Entry | Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | 5 | Toluene | 110 | 16 | 91 |
| 2 | Phenylacetic Acid | Morpholine | 10 | Mesitylene | 160 | 12 | 85 |
| 3 | 4-Methoxybenzoic Acid | Aniline | 10 | Xylene | 140 | 24 | 75 |
Other Catalytic Applications
The unique properties of this compound and its derivatives are being explored in a growing number of other catalytic transformations.
-
Asymmetric Synthesis: Chiral derivatives of fluorinated phenylboronic acids are being investigated as catalysts or ligands in enantioselective reactions, such as conjugate additions and aldol reactions. The steric and electronic properties of the trifluorophenyl group can influence the stereochemical outcome of these transformations.
-
Materials Science: this compound is a valuable building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and fluorinated polymers. Its incorporation can enhance thermal stability, tune electronic properties, and modify the surface characteristics of materials.[1][2]
Further research in these areas is expected to uncover new and exciting catalytic applications for this versatile reagent.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,4,6-Trifluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 2,4,6-trifluorophenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using the electron-deficient this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary issues I should investigate?
A1: Low yields with this compound are common and often stem from its electron-deficient nature, which leads to two primary challenges: slow transmetalation and a high rate of protodeboronation.[1] A systematic approach to troubleshooting is crucial. Start by evaluating the following:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound, like many polyfluorinated boronic acids, is susceptible to degradation and protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1][2] Using fresh, high-purity reagent is essential. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt to minimize decomposition.[3]
-
Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl.[4] Aryl chlorides are particularly challenging and necessitate highly active catalyst systems.[5]
-
-
Catalyst and Ligand Activity:
-
Reaction Setup:
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a significant challenge with electron-deficient boronic acids.[1][3] Here are several strategies to mitigate it:
-
Choice of Base: The base is critical for activating the boronic acid but can also accelerate protodeboronation.
-
Anhydrous Conditions: Water is a proton source for protodeboronation.[3] Switching to anhydrous conditions can significantly reduce this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3][9][10] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[9][10]
-
Reaction Time and Temperature: Lowering the reaction temperature and shortening the reaction time can decrease the extent of protodeboronation.[1][3]
Q3: My transmetalation step seems to be inefficient. What adjustments can I make to improve it?
A3: The electron-withdrawing fluorine atoms on this compound slow down the transmetalation step.[6] The following adjustments can help:
-
Stronger Bases: Employing stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate the formation of the more nucleophilic boronate species, thereby promoting transmetalation.[6]
-
Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃, PCy₃).[2][11] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the slow transmetalation step.[6] However, this must be balanced against the increased risk of protodeboronation.
Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to oxidative coupling.[6] To prevent this:
-
Thorough Degassing: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas through them for an extended period.[12]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[6]
-
Use of Precatalysts: Modern palladium precatalysts can help minimize side reactions by ensuring the rapid formation of the active Pd(0) species.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various aryl halides. Optimization will likely be required for your specific substrates.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2-5 mol%) | Highly active and air-stable precatalyst with a bulky, electron-rich ligand suitable for challenging couplings.[1] |
| Ligand | (Included in precatalyst) | XPhos is a bulky, electron-rich biarylphosphine ligand that promotes fast oxidative addition and reductive elimination.[2] |
| Base | K₃PO₄ (2-3 equivalents) | A strong base that can facilitate the slow transmetalation of the electron-deficient boronic acid.[6] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or THF/H₂O (10:1) | A common solvent system for Suzuki couplings. The water is necessary to dissolve the inorganic base.[6] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but should be optimized to minimize decomposition.[6] |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid is often used to ensure complete consumption of the limiting aryl halide. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inerting the Flask: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen at least three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of 0.1 M with respect to the aryl halide) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2,4,6-Trifluorophenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-Trifluorophenylboronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Due to the electron-withdrawing nature of the three fluorine atoms, this compound is particularly susceptible to these pathways.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3,5-trifluorobenzene. This reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This side reaction is the palladium-catalyzed dimerization of the boronic acid to form 2,2',4,4',6,6'-hexafluorobiphenyl. The presence of oxygen and certain palladium(II) species can facilitate this undesired coupling.
Q2: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield of the desired product?
A2: Low yields are a frequent issue and can be attributed to several factors, primarily the instability of the boronic acid under typical Suzuki-Miyaura conditions. Key contributors to low yields include:
-
Protodeboronation: As a major competing reaction, protodeboronation consumes the this compound, reducing its availability for the desired cross-coupling.
-
Homocoupling: The formation of the homocoupled biphenyl product also depletes the boronic acid starting material.
-
Catalyst Inactivity: The choice of palladium catalyst and ligand is critical. Suboptimal catalyst systems may not facilitate the cross-coupling at a rate sufficient to outcompete the decomposition of the sensitive boronic acid.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the use of strong bases can accelerate the rate of side reactions at the expense of the desired product formation.
Q3: How can I minimize protodeboronation of this compound?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).
-
Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can promote protodeboronation. Using anhydrous solvents and ensuring all reagents are dry can be beneficial.
-
Lower Reaction Temperatures: Higher temperatures increase the rate of protodeboronation. If possible, running the reaction at a lower temperature for a longer duration may improve the yield of the desired product.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation. The boronic acid is then generated in situ at a controlled rate.
Q4: What are the best practices to avoid homocoupling?
A4: Homocoupling can be minimized by:
-
Thorough Degassing: Removing dissolved oxygen from the reaction mixture is crucial. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.
-
Using a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can sometimes be accompanied by homocoupling.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired reaction and homocoupling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Materials | Inactive catalyst. | Use a fresh, high-purity catalyst and ligand. Consider using a more active precatalyst, such as an XPhos-ligated palladium precatalyst.[1][2][3] |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature, but be mindful that higher temperatures can also increase the rate of side reactions. | |
| Significant Amount of Protodeboronation Product (1,3,5-trifluorobenzene) Observed | Presence of excess water and/or use of a strong base. | Use anhydrous solvents and ensure all reagents are dry. Switch to a milder base (e.g., K₃PO₄, CsF). |
| High reaction temperature. | Attempt the reaction at a lower temperature for a longer duration. | |
| Inefficient catalyst system. | Employ a highly active catalyst system that promotes rapid cross-coupling, thereby outcompeting the slower protodeboronation pathway.[1][2][3] | |
| Significant Amount of Homocoupling Product (2,2',4,4',6,6'-hexafluorobiphenyl) Observed | Presence of oxygen. | Thoroughly degas all solvents and reagents before use and maintain the reaction under an inert atmosphere (argon or nitrogen). |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) catalyst source directly. | |
| Suboptimal ligand. | Screen different phosphine ligands to find one that favors the cross-coupling pathway. | |
| Complex Mixture of Products and Starting Materials | Multiple side reactions occurring simultaneously. | Re-evaluate the entire reaction setup. Start with a well-established protocol for a similar electron-deficient boronic acid. |
| Impure starting materials. | Verify the purity of this compound and the coupling partner by NMR or other analytical techniques. |
Data Presentation
The following table summarizes the yields of Suzuki-Miyaura coupling reactions between this compound and various aryl halides using a highly active palladium precatalyst. These results highlight the impact of the coupling partner on the reaction efficiency.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%)[1][2][3] |
| 1 | 4-Chloroanisole | 4-Methoxy-2',4',6'-trifluorobiphenyl | 93 |
| 2 | 4-Chlorotoluene | 4-Methyl-2',4',6'-trifluorobiphenyl | 95 |
| 3 | 4-Bromoacetophenone | 4-Acetyl-2',4',6'-trifluorobiphenyl | 88 |
| 4 | 3-Bromopyridine | 3-(2',4',6'-Trifluorophenyl)pyridine | 85 |
Reaction Conditions: Aryl halide (1 mmol), this compound (1.5 mmol), XPhos-Pd-G2 precatalyst (2 mol %), K₃PO₄ (2 mmol), THF/H₂O (1:1), room temperature, 30 min.[1][2][3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride [1][2][3]
Materials:
-
This compound
-
Aryl chloride
-
XPhos-Pd-G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), XPhos-Pd-G2 precatalyst (2 mol %), and potassium phosphate (2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous THF and degassed water (typically in a 1:1 to 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the aryl chloride).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion (typically within 30 minutes to a few hours), quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Key side reaction pathways for this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: A decision tree for troubleshooting common issues.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 2,4,6-Trifluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorophenylboronic acid and its reaction products. The guidance focuses on purification challenges encountered during and after Suzuki-Miyaura coupling reactions, a primary application for this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Suzuki-Miyaura reactions involving this compound?
A1: The most frequently encountered impurities include:
-
Homocoupled byproduct: The self-coupling of this compound to form 2,2',4,4',6,6'-hexafluorobiphenyl. This is often promoted by the presence of oxygen in the reaction mixture.[1]
-
Unreacted starting materials: Residual this compound and the corresponding aryl halide.
-
Protodeboronation product: The replacement of the boronic acid group with a hydrogen atom, yielding 1,3,5-trifluorobenzene.
-
Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction.
-
Byproducts from boronic acid anhydride: this compound can exist in equilibrium with its cyclic anhydride (boroxine). Impurities related to the boroxine may also be present.
Q2: My crude product is a complex mixture. What is the best general approach to purification?
A2: For complex mixtures resulting from reactions with this compound, a multi-step purification strategy is often necessary. A typical workflow involves:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: To separate the desired product from organic impurities like homocoupled byproducts and unreacted starting materials.
-
Recrystallization: To achieve high purity of the final product.[2][3][4]
Q3: The polarity of my trifluorophenyl-containing product is very similar to the homocoupled byproduct. How can I separate them?
A3: Separating compounds with similar polarities, such as the desired product and the hexafluorobiphenyl byproduct, can be challenging.[5] Here are some strategies:
-
Optimize Column Chromatography: Use a long column with a shallow solvent gradient to maximize separation. Consider using a different stationary phase, such as alumina or a fluorinated silica gel, which can offer different selectivity for fluorinated compounds.[6][7][8]
-
Recrystallization: Carefully select a solvent system where the solubility of the product and the impurity are significantly different at high and low temperatures. This may require screening a variety of solvents.[4][9]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide higher resolution. Utilizing a pentafluorophenyl (PFP) stationary phase can be particularly effective for separating fluorinated compounds.[6][8]
Troubleshooting Guides
Problem 1: Low Yield of Desired Product After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before starting the workup. |
| Product Loss During Extraction | Ensure the correct pH of the aqueous layer during workup to prevent the loss of acidic or basic products. Perform multiple extractions with a suitable organic solvent. |
| Product Co-elution with Impurities | Optimize the chromatography conditions (see Problem 2). |
| Product Remains in the Mother Liquor after Recrystallization | Cool the recrystallization mixture to a lower temperature (e.g., in an ice bath or freezer) to maximize crystal formation. Reduce the volume of the solvent before cooling. |
| Protodeboronation of Starting Material | Use anhydrous solvents and reagents to minimize this side reaction. |
Problem 2: Difficulty in Separating Product from Impurities by Column Chromatography
| Observation | Suggested Action |
| Product and impurity have very similar Rf values on TLC. | Try a different solvent system with different polarity. A common starting point for fluorinated biaryls is a mixture of hexanes and ethyl acetate.[5] If that fails, consider a system with a different solvent class, such as dichloromethane/methanol. |
| Streaking or tailing of the product spot on TLC. | Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, triethylamine can be added. |
| Poor separation on silica gel. | Consider using a different stationary phase. Alumina (neutral or basic) can be effective. For highly fluorinated compounds, a fluorinated stationary phase may provide better selectivity.[6][7][8] |
| Product appears to be degrading on the column. | Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. Run the column quickly to minimize contact time. |
Quantitative Data
The following tables summarize reaction conditions and yields for Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids, providing a reference for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acids [10]
| Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | H₂O/Acetone | 35 | 0.5 | 98 |
| 4-Bromochlorobenzene | Phenylboronic acid | Na₂CO₃ | H₂O/Acetone | 35 | 0.5 | 98 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | Dioxane/H₂O | 110 | 3 | 90 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | Dioxane/H₂O | 110 | 3 | 85 |
Table 2: Synthesis of Fluorinated Biphenyl Derivatives via Suzuki-Miyaura Coupling [11]
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | 48 | 98 |
| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | 48 | 95 |
| 1-Bromo-4-fluorobenzene | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | 48 | 92 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | 48 | 99 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to form a slurry and then evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the dried crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene/heptane.[12]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2][9]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of products from this compound reactions.
Caption: A decision tree for troubleshooting common purification issues encountered with products from this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Improving the reactivity of 2,4,6-Trifluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the reactivity and successful application of 2,4,6-Trifluorophenylboronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, focusing on practical solutions to improve reaction outcomes.
Issue 1: Low or No Yield of Desired Product in Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura reaction using this compound is resulting in low yields or complete failure, with the recovery of my starting aryl halide. What's going wrong?
-
Answer: This is a common issue stemming from the electronic properties of this compound. The three electron-withdrawing fluorine atoms significantly increase the Lewis acidity of the boron center, but also make the boronic acid highly susceptible to a key side reaction: protodeboronation.[1][2] This process involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, thus destroying the boronic acid before it can participate in the desired cross-coupling.
Solutions:
-
Optimize the Base: Strong bases can accelerate protodeboronation. Switch to milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.[1]
-
Lower the Reaction Temperature: Higher temperatures can promote the undesired protodeboronation. If your catalyst is sufficiently active, attempt the reaction at a lower temperature, such as room temperature or 40 °C.[1]
-
Use a Highly Active Catalyst: The key to success is to have the rate of the Suzuki-Miyaura coupling be significantly faster than the rate of protodeboronation. Employing a highly active palladium precatalyst system, such as those based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), can facilitate the reaction under milder conditions where the boronic acid is more stable.[1][2]
-
Convert to a Boronic Ester: One of the most effective strategies is to convert the boronic acid to a more stable boronic ester derivative, such as a pinacol ester. These esters are less prone to protodeboronation and can still participate effectively in the cross-coupling reaction.
-
Issue 2: Formation of 1,3,5-Trifluorobenzene as a Major Byproduct
-
Question: I am observing a significant amount of 1,3,5-trifluorobenzene in my reaction mixture, corresponding to the protodeboronation of my starting material. How can I prevent this?
-
Answer: The formation of 1,3,5-trifluorobenzene is a direct confirmation of protodeboronation. The electron-deficient nature of the aromatic ring makes the C-B bond susceptible to cleavage by proton sources, which are often present in the reaction medium (e.g., water) and promoted by the basic conditions.
Solutions:
-
Anhydrous Conditions: While Suzuki reactions often tolerate or even benefit from some water, for highly sensitive substrates like this compound, minimizing water content can be beneficial. Use anhydrous solvents and ensure reagents are dry.
-
Slow-Release Strategy: Using a more stable form of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate, can be highly effective. MIDA boronates slowly release the free boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.
-
Kinetic Analysis: The stability of fluorinated phenylboronic acids is a trade-off between their susceptibility to deboronation and their rate of transmetalation in the catalytic cycle. For this compound, while the deboronation is fast, the transmetalation rate is also significantly enhanced compared to less fluorinated analogues.[1] This highlights the critical need for a catalyst system that can rapidly turnover to favor the productive coupling pathway.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound so much less stable than phenylboronic acid?
-
A1: The three highly electronegative fluorine atoms on the phenyl ring have a strong electron-withdrawing inductive effect. This makes the attached carbon atom more electrophilic and weakens the carbon-boron bond, making it more susceptible to cleavage (protodeboronation), especially under the basic conditions required for Suzuki-Miyaura coupling.[3]
-
-
Q2: What is boroxine formation and is it an issue with this compound?
-
A2: Boronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is a common equilibrium for many boronic acids, the primary issue with this compound is not boroxine formation but its rapid decomposition via protodeboronation under reaction conditions.
-
-
Q3: Can I use potassium trifluoroborate salts instead of the boronic acid?
-
A3: Yes, converting the boronic acid to its corresponding potassium trifluoroborate salt is a viable strategy to increase stability. These salts are typically crystalline, air-stable solids that can act as a slow-release source of the boronic acid under the reaction conditions, which can help to suppress protodeboronation.
-
-
Q4: Are there alternatives to Suzuki-Miyaura coupling for this type of substrate?
-
A4: While Suzuki-Miyaura is the most common, other cross-coupling reactions like Stille or Hiyama coupling could be considered. However, each comes with its own set of challenges and requirements for substrate preparation. For most applications, optimizing the Suzuki-Miyaura reaction conditions is the most practical approach.
-
Data Presentation
The reactivity of fluorinated phenylboronic acids is a balance between their stability and their efficiency in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The following table summarizes key kinetic data for this compound compared to other relevant boronic acids.
| Boronic Acid | Half-life (t₁/₂) for Deboronation (min) | Relative Transmetalation Rate (k_rel) |
| Phenylboronic acid | - | 1 |
| 2-Fluorophenylboronic acid | - | 42 |
| 2,6-Difluorophenylboronic acid | 28 | 155 |
| This compound | 10 | 202 |
| 2,3,6-Trifluorophenylboronic acid | 2 | 156 |
| Data sourced from a study using a highly active palladium precatalyst system. The half-life for deboronation was measured at room temperature in a THF/aqueous base mixture. The relative transmetalation rate is compared to phenylboronic acid.[1] |
This data illustrates that while this compound is significantly less stable (shorter half-life) than 2,6-Difluorophenylboronic acid, its rate of transmetalation is considerably faster. This highlights that a successful reaction hinges on a catalytic system that can capitalize on this rapid transmetalation before the boronic acid decomposes.[1]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol is adapted from a procedure demonstrated to be effective for unstable polyfluorophenyl boronic acids.[1]
Reagents:
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Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
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Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 mmol) and the palladium precatalyst (0.02 mmol).
-
Add this compound (1.5 mmol).
-
Add the degassed THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature (or gently warm to 40 °C if necessary).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes with an efficient catalyst.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion of this compound to its Pinacol Ester
This is a general procedure for the protection of boronic acids as pinacol esters to enhance stability.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Pinacol (1.1 mmol, 1.1 equiv)
-
Toluene or Hexane (10 mL)
-
Anhydrous Magnesium Sulfate (optional, as a drying agent)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 mmol) and pinacol (1.1 mmol).
-
Add toluene or hexane (10 mL).
-
Heat the mixture to reflux. Water formed during the esterification will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 1-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification. If purification is necessary, it can be achieved by flash column chromatography on silica gel.
Visualizations
Caption: Key pathways in the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting workflow for minimizing protodeboronation and improving reaction yield.
References
Technical Support Center: Catalyst Poisoning in Reactions with 2,4,6-Trifluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving 2,4,6-Trifluorophenylboronic acid. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges stem from the electronic properties of the fluorinated phenyl ring and the stability of the boronic acid itself. Key issues include:
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Protodeboronation: Polyfluorophenylboronic acids can be susceptible to rapid decomposition (protodeboronation) under basic reaction conditions, where the boronic acid group is replaced by a hydrogen atom.[1][2] This reduces the concentration of the active nucleophile and leads to lower product yields.
-
Homocoupling: The formation of hexafluorobiphenyl as a side product through the coupling of two molecules of the boronic acid can be a significant issue, especially with electron-deficient arylboronic acids.[2][3]
-
Catalyst Inhibition/Poisoning: While not as extensively documented as for other substrates, the high fluorine content can influence the electronic environment of the palladium catalyst, potentially leading to less efficient catalytic cycles. Additionally, impurities in the boronic acid or other reagents can act as catalyst poisons.[4][5]
Q2: Are there specific palladium catalysts or ligands that are recommended for couplings with this compound?
A2: Yes, the choice of the catalyst system is critical. For challenging substrates like polyfluorinated boronic acids, modern catalyst systems are often required. Buchwald and co-workers have developed elaborate precatalysts, such as second-generation palladacycles, that can circumvent the rapid deboronation of these compounds.[2] Ligands with bulky, electron-rich phosphines like XPhos and SPhos are often effective in promoting the coupling of electron-poor boronic acids and can help to minimize side reactions like homocoupling.[3][6]
Q3: How can I minimize protodeboronation of this compound?
A3: Minimizing protodeboronation involves carefully controlling the reaction conditions. Strategies include:
-
Use of Milder Bases: Strong bases can accelerate the decomposition of the boronic acid. Consider using milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger bases like sodium or potassium carbonate.[7]
-
Lower Reaction Temperatures: Performing the reaction at lower temperatures can slow down the rate of protodeboronation.[1]
-
Use of Boronic Acid Surrogates: Stable alternatives like MIDA boronates or trifluoroborate salts can be used. These release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[1]
Q4: What are common sources of catalyst poisoning in Suzuki-Miyaura reactions?
A4: Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its activity.[5] Common sources include:
-
Sulfur Compounds: Trace amounts of sulfur in starting materials or reagents can act as potent poisons for palladium catalysts.[4]
-
Other Halides and Cyanides: These ions can coordinate strongly to the palladium center and inhibit catalysis.[8]
-
Coordinating Heterocycles: If other reagents or solvents contain strongly coordinating heterocycles, they can bind to the palladium and deactivate it.[9][10] It is crucial to use high-purity reagents and solvents to avoid introducing these contaminants.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are observing low or no yield of your desired cross-coupled product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Product Yield
Caption: A troubleshooting workflow for addressing low product yield.
Recommended Actions and Experimental Protocols
| Problem | Potential Cause | Recommended Action | Experimental Protocol |
| No reaction | Catalyst poisoning | Use high-purity reagents and rigorously degassed solvents. A carbon treatment of starting materials can remove sulfur impurities.[4] | Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound. To an oven-dried flask, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.). Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%). Seal the flask, evacuate, and backfill with argon (repeat 3 times). Add degassed solvent (e.g., THF/water mixture) via syringe. Heat the reaction to the desired temperature (e.g., 40-80 °C) and stir until completion as monitored by TLC or LC-MS.[1] |
| Low conversion | Protodeboronation of the boronic acid | Use a milder base (e.g., K₃PO₄) and a lower reaction temperature (e.g., 40 °C). Alternatively, use a stable boronic acid surrogate like a MIDA boronate.[1] | Modify Protocol 1 by using K₃PO₄ as the base and setting the reaction temperature to 40 °C. Monitor the reaction for an extended period if the rate is slow. |
| Sluggish reaction | Inefficient catalyst system | Switch to a more active catalyst system. Buchwald-type ligands and precatalysts are often effective for challenging couplings.[2] | Modify Protocol 1 by using a different palladium precatalyst, such as SPhos Pd G3, and a suitable ligand-to-metal ratio. |
Issue 2: Significant Formation of Side Products
The most common side product is the homocoupled product of the boronic acid.
Troubleshooting Workflow for Side Product Formation
Caption: A workflow for troubleshooting excessive side product formation.
Recommended Actions and Experimental Protocols
| Problem | Potential Cause | Recommended Action |
| High levels of homocoupling product | Presence of oxygen | Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Use freeze-pump-thaw cycles for degassing. |
| Inappropriate ligand | Use bulky, electron-rich monophosphine ligands such as SPhos, which have been shown to reduce homocoupling with electron-deficient boronic acids.[3] | |
| Excess boronic acid | Reduce the equivalents of this compound to 1.1-1.2 equivalents relative to the limiting reagent. |
Proposed Mechanism of Catalyst Deactivation
While direct poisoning by the trifluorophenyl group is not explicitly detailed in the provided search results, a plausible deactivation pathway can be inferred from the general principles of catalyst poisoning and the behavior of similar compounds. One possibility is the strong coordination of fluoride to the palladium center, potentially forming inactive or less active palladium-fluoride species.
Caption: A generalized catalytic cycle for Suzuki-Miyaura coupling showing a potential catalyst deactivation pathway.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Anhydride formation of 2,4,6-Trifluorophenylboronic acid and its effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorophenylboronic Acid. A primary focus is understanding and managing the formation of its cyclic anhydride, a boroxine trimer, and the implications for experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on problems arising from anhydride formation.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Reaction Yields or Rates | Varying ratios of boronic acid to its boroxine anhydride in the starting material. The two forms can have different solubilities and reactivities. | 1. Quantify the Monomer/Trimer Ratio: Use analytical techniques like UPLC-MS or ¹H/¹⁹F NMR to determine the composition of your starting material. 2. Standardize Starting Material: Consider intentionally converting the mixture to a single form (either the acid or the boroxine) before use for greater consistency. See Experimental Protocols for methods. 3. Ensure Complete Dissolution: The boroxine may have different solubility than the monomer. Ensure all reagent is fully dissolved before proceeding with the reaction. |
| Low Reaction Conversion | 1. Inactive Reagent: The boroxine may be less reactive than the free boronic acid under certain conditions. 2. Hydrolysis of Boroxine: Boroxines are in equilibrium with their corresponding boronic acids, a process driven by the presence of water.[1][2] In anhydrous conditions, the less reactive boroxine may be favored. 3. Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation, especially under harsh basic conditions. | 1. Pre-treatment with Water: Before reaction, dissolving the reagent in a solvent containing a controlled amount of water can shift the equilibrium towards the more active boronic acid monomer.[1][2] 2. Choice of Base: Use of a milder base (e.g., K₂CO₃, Cs₂CO₃) can be beneficial. The choice of base can significantly impact the outcome of Suzuki-Miyaura coupling reactions.[3] 3. Protecting Groups: For particularly sensitive substrates, consider converting the boronic acid to a more stable form, such as a pinacol ester.[4] |
| Difficulty in Product Purification | Formation of boronic acid-derived byproducts. | 1. Aqueous Workup: An aqueous wash can help remove water-soluble boron-containing impurities. 2. TLC Staining: A curcumin-based stain can be used to visualize boron-containing compounds on a TLC plate, aiding in the development of an effective purification strategy.[5] 3. Acidic Wash: Washing with a dilute acid can help remove any remaining basic impurities. |
| Inaccurate Stoichiometry | The molecular weight of the boroxine trimer is different from three times the molecular weight of the monomer due to the loss of three water molecules. Using the monomer's molecular weight for a sample containing a significant amount of the trimer will lead to incorrect molar calculations. | 1. Determine the average molecular weight: Based on the monomer/trimer ratio determined by analysis. 2. Convert to a single form: Convert the entire sample to either the monomer or the trimer to allow for accurate weighing and stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: What is the white solid I'm using - this compound or its anhydride?
A1: Commercial this compound often exists as an equilibrium mixture of the monomeric boronic acid and its cyclic trimeric anhydride, known as a boroxine.[6][7] The formation of this boroxine is a reversible dehydration reaction.[1][2][8]
Q2: How does the boroxine form and can I reverse it?
A2: The boroxine forms through the dehydration of three molecules of the boronic acid.[8][9][10] This process is entropically driven and can be reversed by the addition of water, which hydrolyzes the boroxine back to the boronic acid.[1][2] The equilibrium can be manipulated by controlling the amount of water in the reaction mixture.
Q3: Does the presence of the boroxine affect my reaction?
A3: Yes, it can. The boroxine and the boronic acid can have different solubilities and reactivities in cross-coupling reactions.[11] While boroxines can be active coupling partners, their reactivity relative to the corresponding boronic acid can vary depending on the specific reaction conditions.[12] This can lead to issues with reproducibility and yield if the composition of the starting material is not consistent.
Q4: How can I determine the amount of anhydride in my starting material?
A4: Several analytical techniques can be used to quantify the ratio of boronic acid to boroxine. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a rapid method for this purpose.[13] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, can also be used to distinguish and quantify the two species.[14][15]
Q5: Should I use the boronic acid or the boroxine in my Suzuki-Miyaura coupling reaction?
A5: Both forms can potentially be used. However, for consistency, it is often recommended to use a single, well-defined form. Boronic acids are generally considered more reactive than their corresponding esters in Suzuki couplings.[11] Since the boroxine is an anhydride, its reactivity can be different. For sensitive or highly optimized reactions, converting the mixture to the free boronic acid by controlled hydrolysis prior to use is a good practice to ensure consistent results.
Q6: How should I store this compound?
A6: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., in a freezer) to minimize dehydration to the boroxine and potential degradation.[7]
Experimental Protocols
Protocol 1: Hydrolysis of Boroxine to Boronic Acid
This protocol describes the conversion of the boroxine of this compound to the monomeric form.
-
Dissolution: Dissolve the this compound/boroxine mixture in a suitable organic solvent (e.g., THF, dioxane) in which it is fully soluble.
-
Hydration: Add a controlled amount of water to the solution. Typically, 3-5 equivalents of water relative to the boron content are sufficient.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for complete hydrolysis of the boroxine back to the boronic acid.
-
Verification (Optional): Take an aliquot of the solution for analysis by UPLC-MS or NMR to confirm the conversion to the monomeric form.[13][14]
-
Usage: The resulting solution containing the monomeric boronic acid can be used directly in the subsequent reaction. Adjust the stoichiometry of other reagents accordingly.
Protocol 2: Formation of Boroxine from Boronic Acid
This protocol describes the conversion of this compound to its boroxine form. This can be useful for standardizing the starting material in its less reactive, but often more stable, form.
-
Azeotropic Dehydration: Dissolve the this compound in a solvent that forms an azeotrope with water (e.g., toluene).
-
Water Removal: Heat the solution to reflux using a Dean-Stark apparatus to remove water.
-
Drying: Continue the azeotropic distillation until no more water is collected.
-
Isolation: Remove the solvent under reduced pressure to yield the boroxine as a solid.
-
Storage: Store the resulting boroxine under strictly anhydrous conditions to prevent hydrolysis back to the boronic acid.
Visualizations
Caption: Reversible formation of boroxine from this compound.
Caption: Troubleshooting workflow for inconsistent Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. This compound = 95 182482-25-3 [sigmaaldrich.com]
- 7. This compound CAS#: 182482-25-3 [amp.chemicalbook.com]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2,4,6-Trifluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for 2,4,6-Trifluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 2,4,6-trifluorophenyl moiety into various organic molecules. This is particularly valuable in the synthesis of pharmaceuticals and advanced materials where the incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity.[1] It also participates in copper-catalyzed Chan-Lam cross-coupling reactions for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
Q2: What are the key challenges when working with this compound?
A2: Due to the strong electron-withdrawing nature of the three fluorine atoms, this compound is highly electron-deficient.[1] This increased Lewis acidity can make it prone to certain side reactions, most notably protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under basic conditions.[2] Careful selection of reaction parameters is crucial to minimize this and other side reactions like homocoupling.
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dry place, typically in a refrigerator at 2-8°C, away from moisture and atmospheric oxygen to prevent degradation. It is often supplied as a white to off-white solid and may contain varying amounts of its anhydride (boroxine).
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | For electron-deficient boronic acids like this compound, highly active palladium catalysts are often required. Use a palladium precatalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[2] Consider using a pre-formed catalyst like XPhos Pd G4. |
| Inappropriate Base | The choice of base is critical. Strong bases can promote protodeboronation. A weaker base like potassium phosphate (K₃PO₄) is often effective.[3] Cesium carbonate (Cs₂CO₃) can also be used, but optimization may be required. |
| Incorrect Solvent | The solvent system influences catalyst activity and substrate solubility. A mixture of an organic solvent and water (e.g., THF/H₂O or Dioxane/H₂O) is commonly used. Ensure solvents are thoroughly degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | While some highly active catalysts can promote the reaction at room temperature,[3] gentle heating (e.g., 40-80°C) may be necessary to drive the reaction to completion, especially with less reactive coupling partners. |
Issue 2: Significant Protodeboronation Byproduct
| Potential Cause | Troubleshooting Suggestion |
| Harsh Basic Conditions | As a primary cause of protodeboronation, reducing the strength and/or concentration of the base can be effective. Using a milder base like K₃PO₄ is recommended.[3] |
| Prolonged Reaction Time at High Temperature | Minimize reaction time and temperature where possible. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Presence of Excess Water | While aqueous conditions are common, an excessive amount of water can facilitate protodeboronation. Use a well-defined solvent ratio (e.g., THF/H₂O 2:1). |
Issue 3: Formation of Homocoupling Byproduct
| Potential Cause | Troubleshooting Suggestion |
| Presence of Oxygen | Homocoupling is often promoted by oxygen. Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst. |
| Use of a Pd(II) Precatalyst | The reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes lead to homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a well-defined precatalyst can mitigate this. |
Quantitative Data: Suzuki-Miyaura Coupling Conditions
The following table summarizes effective conditions for the Suzuki-Miyaura coupling of polyfluorophenylboronic acids with various aryl halides, demonstrating high yields under optimized conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. | Time | Yield (%) |
| 4-Chloroanisole | This compound | XPhos Pd G2 (2) | K₃PO₄ | THF/H₂O | RT | 30 min | 93 |
| 4-Bromotoluene | This compound | XPhos Pd G2 (2) | K₃PO₄ | THF/H₂O | RT | 30 min | 95 |
| 4-Trifluoromethylchlorobenzene | This compound | XPhos Pd G2 (2) | K₃PO₄ | THF/H₂O | RT | 30 min | 91 |
Data adapted from a study on fast coupling of unstable polyfluorophenyl boronic acids.[3]
Troubleshooting Guide: Chan-Lam Cross-Coupling Reactions
Issue 1: Low Product Yield in C-N or C-O Coupling
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Copper Source | Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst.[4] Other copper sources like Cu(OTf)₂ can also be effective.[4] |
| Suboptimal Base/Ligand | Pyridine or other nitrogen-based ligands are often crucial for the reaction's success, acting as both a base and a ligand.[5] Triethylamine (Et₃N) can also be used. The choice and stoichiometry of the base/ligand often require optimization. |
| Incorrect Solvent | Dichloromethane (DCM) is a common solvent for Chan-Lam couplings.[5] Methanol can also be effective for certain substrates.[6] The reaction is sensitive to the solvent, and screening may be necessary. |
| Lack of Oxidant | The Chan-Lam coupling is an oxidative coupling. The reaction is typically run open to the air, allowing atmospheric oxygen to serve as the terminal oxidant.[5] In some cases, bubbling air or oxygen through the reaction mixture can improve yields. |
Quantitative Data: Chan-Lam Coupling Conditions
The following table provides examples of Chan-Lam coupling conditions for arylboronic acids with amines and phenols.
| Nucleophile | Boronic Acid | Copper Source | Base/Ligand | Solvent | Temp. | Time | Yield (%) |
| Aniline | Phenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | RT | 72h | 90 |
| Phenol | Phenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | RT | 48h | 85 |
| Imidazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | RT | 72h | 92 |
Data is representative of typical Chan-Lam coupling reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Chloride
This protocol is adapted from literature procedures for the coupling of electron-deficient boronic acids.[3]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Tetrahydrofuran (THF) and Water (H₂O) in a 2:1 ratio
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, this compound, and potassium phosphate.
-
Add the XPhos Pd G2 precatalyst to the flask.
-
Add the degassed THF and water solvent mixture via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chan-Lam N-Arylation with this compound
This is a general protocol for a typical Chan-Lam N-arylation reaction.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask open to the air, add the amine, this compound, and copper(II) acetate.
-
Add dichloromethane as the solvent, followed by pyridine.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Removal of boron impurities from 2,4,6-Trifluorophenylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low or no yield. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura coupling fails or provides a low yield, several key parameters should be assessed:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to ensure that the solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Purity and Stability of Reagents: Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids like this compound.[1][2] Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Potassium Trifluoroborate: Convert the boronic acid to its corresponding potassium trifluoroborate salt. These salts are more stable and can be used as an alternative in the coupling reaction, slowly hydrolyzing in situ to the boronic acid.
Q3: How can I remove unreacted this compound and its byproducts from my reaction mixture?
A3: Several methods can be employed to remove residual boronic acid and related impurities:
-
Aqueous Base Extraction: Treat the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH).[3] The boronic acid will form a water-soluble boronate salt and be extracted into the aqueous phase, while the desired product remains in the organic layer.[3] Subsequent acidification of the aqueous layer can recover the boronic acid if needed.[3]
-
Sorbitol Extraction: A sorbitol extraction can be used to pull the free boronic acid into the aqueous layer, leaving the desired product in the organic layer.
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which will precipitate out of a solvent like ether while the desired product remains in solution.[1][4]
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Column Chromatography: Purification by flash column chromatography on silica gel or neutral alumina can be effective.[5][6] The choice of eluent system will depend on the polarity of the desired product and the impurities.[3]
Troubleshooting Guides
Issue 1: Difficulty in Removing Boronic Acid Impurities During Workup
| Symptom | Possible Cause | Suggested Solution |
| Boronic acid or boroxine anhydride impurities remain in the organic layer after aqueous extraction. | Incomplete formation of the water-soluble boronate salt. | Increase the pH of the aqueous wash by using a more concentrated base solution (e.g., 1-2 M NaOH).[3] Ensure vigorous stirring during the extraction to maximize contact between the organic and aqueous phases. |
| Emulsion formation during aqueous workup. | High concentration of reagents or byproducts. | Dilute the reaction mixture with more organic solvent before extraction. A brine wash can also help to break up emulsions. |
| Product is also extracted into the aqueous basic layer. | The product has an acidic functionality. | If your product is acidic, consider protecting that functional group before the reaction. Alternatively, after the basic wash, re-acidify the aqueous layer and extract your product back into an organic solvent.[3] |
Issue 2: Poor Performance in Suzuki-Miyaura Coupling
Experimental Protocols
Protocol 1: General Procedure for Aqueous Base Extraction to Remove Boronic Acid
-
Dilution: After the reaction is complete, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate or dichloromethane.[1][3]
-
Extraction: Transfer the diluted mixture to a separatory funnel and wash with 1-2 M aqueous NaOH solution.[3] Shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the aqueous wash one or two more times to ensure complete removal of the boronic acid.
-
Final Washes: Wash the organic layer with water and then with brine to remove any residual base and to aid in drying.[1][7]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][6]
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Dissolution: Dissolve the crude product containing the unreacted boronic acid in a minimal amount of a suitable solvent like diethyl ether or methylene chloride in a flask with a stir bar.[1]
-
Addition: While stirring, add diethanolamine (1.0 equivalent relative to the estimated amount of residual boronic acid) dropwise.[1]
-
Precipitation: A precipitate of the diethanolamine-boronic acid adduct should form.[1] Stir the resulting slurry for 15-30 minutes.[1]
-
Isolation: Isolate the solid adduct by vacuum filtration.
-
Product Recovery: The filtrate contains the desired product. Wash the collected solid with a small amount of cold solvent to recover any entrained product. Combine the filtrates and concentrate under reduced pressure.
Data Presentation
Comparison of Common Boron Impurity Removal Techniques
| Method | Principle | Advantages | Disadvantages | Typical Solvents |
| Aqueous Base Wash | Forms a water-soluble boronate salt. | Simple, fast, and scalable.[3] | May not be suitable for base-sensitive products; can cause emulsions.[3] | Ethyl acetate, Dichloromethane |
| Diethanolamine Adduct | Forms a crystalline precipitate with the boronic acid. | Highly selective; can yield very pure product.[1][4] | Requires an additional reagent; adduct may not always precipitate cleanly. | Diethyl ether, Dichloromethane |
| Sorbitol Extraction | Forms a water-soluble complex with the boronic acid. | Mild conditions; good for acid-sensitive products. | May require multiple extractions for complete removal. | Biphasic systems (e.g., Ethyl acetate/Water) |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Can separate multiple components simultaneously.[5] | Can be time-consuming and require large volumes of solvent; some boronic acids streak on silica gel.[4][5] | Hexane/Ethyl Acetate, Dichloromethane/Methanol[3] |
| Recrystallization | Purification based on differences in solubility. | Can provide highly pure crystalline material.[4][5] | Product must be a solid; can result in significant material loss. | Hot water, Ethanol, Ethyl acetate/Hexane[4][6] |
Visualization of Purification Workflow
References
Stability of 2,4,6-Trifluorophenylboronic acid under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorophenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This degradation pathway is particularly prevalent in the presence of aqueous bases.[2] The electron-withdrawing nature of the three fluorine atoms on the phenyl ring makes the boronic acid group more susceptible to this reaction. Compounds with two fluorine atoms in the ortho positions, such as this compound, are generally less stable.
Q2: How should this compound be stored?
A2: To ensure its stability, this compound should be stored in a cool, dry place. Recommended storage is typically at room temperature, away from moisture and light. It is often supplied in containers with an inert atmosphere.
Q3: What is the impact of pH on the stability of this compound?
Q4: Does this compound exist in equilibrium with its anhydride?
A4: Yes, like many boronic acids, this compound can exist in equilibrium with its corresponding boroxine (a cyclic anhydride). This is often noted by suppliers, who may state that the product "contains varying amounts of Anhydride". The presence of the boroxine does not typically hinder reactivity in cross-coupling reactions as it can be readily converted back to the boronic acid under the reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Cause 1: Degradation of this compound via Protodeboronation.
-
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.
-
Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions to minimize the water available for protodeboronation.
-
Lower Reaction Temperature: High temperatures can promote the degradation of the boronic acid. The use of highly active palladium precatalysts that allow for lower reaction temperatures (even room temperature) can be beneficial.[5][6]
-
Use a Stoichiometric Amount of Base: Using a large excess of base can increase the rate of protodeboronation.
-
Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), can prevent premature degradation.
-
Possible Cause 2: Inactive Catalyst.
-
Troubleshooting Steps:
-
Use a Precatalyst: Modern palladium precatalysts are often more stable and efficient than generating the active Pd(0) species in situ.
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired cross-coupling over side reactions.
-
Degas Solvents Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed before use.
-
Possible Cause 3: Homocoupling of the Boronic Acid.
-
Troubleshooting Steps:
-
Minimize Oxygen: Homocoupling is often promoted by the presence of oxygen. Rigorous exclusion of air from the reaction is essential.
-
Optimize Reaction Conditions: The choice of solvent, base, and temperature can influence the extent of homocoupling.
-
Issue 2: Inconsistent Reaction Results
Possible Cause 1: Variable Quality of this compound.
-
Troubleshooting Steps:
-
Check Purity: Use a fresh bottle of the boronic acid or verify the purity of the existing stock by NMR or HPLC.
-
Proper Storage: Ensure the boronic acid has been stored under the recommended conditions to prevent degradation over time.
-
Possible Cause 2: Incomplete Dissolution of Reagents.
-
Troubleshooting Steps:
-
Solvent Choice: Select a solvent system in which all reactants, including the base, are sufficiently soluble. For some inorganic bases, the addition of a small amount of water to an organic solvent can be beneficial.
-
Vigorous Stirring: Ensure efficient mixing, especially in biphasic systems, to facilitate the reaction.
-
Data Presentation
While specific quantitative stability data for this compound is limited in the public domain, the following table provides a qualitative summary of its stability under various conditions, based on general knowledge of fluorinated boronic acids and data from related compounds.
| Condition | Stability of this compound | Recommendations |
| pH | Low stability at high pH, moderate stability at acidic pH, and generally most stable near neutral pH. | Use mild bases (e.g., K₃PO₄, Cs₂CO₃) and avoid strong acids or bases. Buffer the reaction medium if possible. |
| Temperature | Stability decreases with increasing temperature. | Employ highly active catalysts that allow for lower reaction temperatures. |
| Solvents | More stable in anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene). Less stable in protic solvents, especially in the presence of a base. | Use anhydrous solvents and minimize the amount of water in the reaction mixture. |
| Atmosphere | Sensitive to oxygen, which can promote homocoupling and catalyst deactivation. | Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Stability of this compound
This protocol allows for the quantitative analysis of this compound and its primary degradation product, 1,3,5-trifluorobenzene.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with 95% A, 5% B
-
Linear gradient to 5% A, 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare samples under the desired reaction conditions (e.g., different pH buffers, temperatures).
-
At specific time points, withdraw an aliquot of the reaction mixture, quench if necessary (e.g., by neutralizing the base), and dilute with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of this compound and any degradation products.
-
Protocol 2: ¹⁹F NMR Spectroscopy for Monitoring Protodeboronation
¹⁹F NMR is a powerful technique to monitor the degradation of this compound due to the presence of the fluorine atoms.
-
Instrumentation: NMR spectrometer with ¹⁹F capabilities.
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O with a co-solvent).
-
Internal Standard: A fluorinated compound that is stable under the reaction conditions (e.g., trifluorotoluene).
-
Procedure:
-
Dissolve a known amount of this compound and the internal standard in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹⁹F NMR spectrum.
-
Initiate the reaction by adding the desired reagents (e.g., base in D₂O).
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the signals corresponding to this compound and the appearance of new signals corresponding to the protodeboronation product (1,3,5-trifluorobenzene).
-
Quantify the extent of degradation by integrating the respective signals relative to the internal standard.
-
Mandatory Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to 2,4,6-Trifluorophenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of 2,4,6-trifluorophenylboronic acid against other common phenylboronic acids in Suzuki coupling, supported by experimental data.
Performance Comparison of Phenylboronic Acids in Suzuki Coupling
The electronic nature of the phenylboronic acid plays a pivotal role in the kinetics of the Suzuki-Miyaura coupling. Electron-withdrawing groups, such as the fluorine atoms in this compound, can have a dual effect. They can increase the rate of the transmetalation step, which is often rate-limiting, but also increase the susceptibility of the boronic acid to protodeboronation, a common side reaction.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to an unsubstituted and an electron-rich phenylboronic acid. It is important to note that the data is compiled from different sources and reaction conditions may vary.
Table 1: Comparison of Reaction Yields in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene/H₂O | 2 | 95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2 | 98 |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 0.5 | >95* |
Table 2: Kinetic Data for Polyfluorophenylboronic Acids in Suzuki Coupling
This table presents the apparent transmetalation rates and protodeboronation half-lives of various fluorinated phenylboronic acids. A higher transmetalation rate and a longer protodeboronation half-life are desirable for efficient coupling.
| Boronic Acid | Relative Transmetalation Rate (krel) | Protodeboronation t1/2 (min) |
| Phenylboronic acid | 1 | >1440 |
| 2-Fluorophenylboronic acid | 39 | 180 |
| 2,6-Difluorophenylboronic acid | 150 | 15 |
| This compound (analog) | ~150 | <15 |
Note: Data for 2,6-difluorophenylboronic acid is presented as a close analog to this compound. The trisubstituted analog is expected to have a similar or even faster transmetalation rate but also a higher susceptibility to protodeboronation.[1]
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction involving a polyfluorophenylboronic acid is provided below. This protocol is adapted from methodologies reported for efficient coupling of electron-deficient boronic acids.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound:
Materials:
-
Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), aqueous solution (0.5 M, 4.0 mL)
-
Tetrahydrofuran (THF), degassed (2.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the degassed THF (2.0 mL) via syringe, followed by the degassed aqueous K₃PO₄ solution (4.0 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
References
A Comparative Guide to 2,4,6-Trifluorophenylboronic Acid and Its Isomers for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, fluorinated organic compounds play a pivotal role. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance biological activity, metabolic stability, and other pharmacokinetic properties. Among the vast array of fluorinated building blocks, trifluorophenylboronic acids are particularly valuable reagents, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
This guide provides a comprehensive comparison of 2,4,6-trifluorophenylboronic acid and its various isomers. By examining their physical properties, relative reactivity, and applications, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal isomer for their specific synthetic needs.
Physicochemical Properties: A Tabular Comparison
The position of the three fluorine atoms on the phenyl ring significantly influences the physicochemical properties of the boronic acid isomers. These differences can affect their solubility, stability, and reactivity. The table below summarizes key properties for several commercially available trifluorophenylboronic acid isomers.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 182482-25-3 | 175.90 | 228-235 |
| 2,3,4-Trifluorophenylboronic acid | 226396-32-3 | 175.90 | 229-235 |
| 2,3,5-Trifluorophenylboronic acid | 247564-73-4 | 175.90 | >221 (dec.) |
| 2,4,5-Trifluorophenylboronic acid | 257564-73-4 | 175.90 | No data available |
| 3,4,5-Trifluorophenylboronic acid | 143418-49-9 | 175.90 | 290-295 |
Electronic Effects and Acidity: The Impact of Fluorine Substitution
The electron-withdrawing nature of fluorine atoms has a profound impact on the electronic properties of the phenyl ring and, consequently, the Lewis acidity of the boronic acid. The acidity, often expressed as the pKa, is a critical factor influencing the rate and efficiency of the transmetalation step in the Suzuki-Miyaura coupling. Generally, increased acidity, corresponding to a lower pKa value, can lead to a more facile transmetalation. The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, and this effect is dependent on the position and number of fluorine substituents.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of trifluorophenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials. The fluorine atoms on the phenylboronic acid can influence the reaction's efficiency and yield. The electron-deficient nature of the trifluorophenyl ring generally makes these boronic acids good coupling partners.
While direct comparative studies on the reactivity of all trifluorophenylboronic acid isomers are scarce, the position of the fluorine atoms is expected to play a role. For instance, ortho substitution can sometimes lead to steric hindrance, potentially affecting the rate of transmetalation. However, the strong inductive effect of ortho-fluorine atoms can also increase the Lewis acidity and facilitate the reaction.
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a trifluorophenylboronic acid.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Trifluorophenylboronic acid isomer (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, trifluorophenylboronic acid isomer, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst and the anhydrous solvent under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.
Synthesis of Trifluorophenylboronic Acids
The synthesis of trifluorophenylboronic acid isomers typically involves the reaction of a corresponding trifluorophenyl-organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.
Example Synthetic Protocol: 3,4,5-Trifluorophenylboronic Acid
A common route to 3,4,5-trifluorophenylboronic acid involves the formation of a Grignard reagent from 1-bromo-3,4,5-trifluorobenzene, followed by reaction with trimethyl borate and subsequent hydrolysis.
Workflow for the Synthesis of 3,4,5-Trifluorophenylboronic Acid
Caption: A typical synthetic workflow for 3,4,5-Trifluorophenylboronic acid.
Applications in Drug Discovery and Materials Science
The trifluorophenyl moiety is a valuable pharmacophore in drug discovery. Its incorporation can enhance binding affinity to target proteins, improve membrane permeability, and increase metabolic stability. Consequently, trifluorophenylboronic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules.
In materials science, the strong C-F bond and the unique electronic properties imparted by fluorine atoms make trifluorophenyl-containing compounds suitable for applications in organic light-emitting diodes (OLEDs), liquid crystals, and polymers with tailored properties.
Logical Workflow for Isomer Selection
The choice of a specific trifluorophenylboronic acid isomer depends on the desired electronic and steric properties of the final product. The following diagram illustrates a logical approach to selecting an appropriate isomer.
Caption: A decision-making workflow for selecting a trifluorophenylboronic acid isomer.
Conclusion
This compound and its isomers are powerful and versatile reagents in modern organic synthesis. The choice of a particular isomer should be guided by a careful consideration of the desired electronic and steric properties of the target molecule. While a comprehensive, direct comparative dataset for all isomers is not yet available, the principles of physical organic chemistry can effectively guide the selection process. This guide provides a foundational understanding of the key differences between these important building blocks, enabling researchers to make more informed decisions in their synthetic endeavors.
A Comparative Guide to Alternative Reagents for the Synthesis of Fluorinated Biaryls
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated biaryls is a cornerstone of modern medicinal chemistry and materials science. The incorporation of fluorine atoms into aromatic systems can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these motifs highly sought after in drug discovery and development.[1][2] While 2,4,6-trifluorophenylboronic acid is a commonly utilized reagent for introducing a trifluorinated phenyl group via the Suzuki-Miyaura cross-coupling reaction, a range of alternative reagents offer distinct advantages in terms of reactivity, stability, and substrate scope.
This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Alternative Reagents at a Glance
Several classes of organoboron reagents have emerged as effective alternatives to this compound. These include other isomers of fluorinated phenylboronic acids, as well as more stable surrogates like potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[3]
-
Difluorophenylboronic Acids: Isomers such as 2,4-difluorophenylboronic acid, 3,4-difluorophenylboronic acid, and 2,6-difluorophenylboronic acid are widely used.[1][4] Their reactivity is influenced by the position of the fluorine atoms, which affects both electronic and steric properties.[1]
-
Potassium Organotrifluoroborates: These salts (e.g., potassium 2,4,6-trifluorophenyltrifluoroborate) offer enhanced stability to air and moisture, making them easier to handle and store compared to boronic acids.[5][6][7] They slowly release the boronic acid under reaction conditions, which can be advantageous for sensitive substrates.[3]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are another class of highly stable, crystalline solids that are compatible with chromatography.[3][8] This feature simplifies the purification of both the reagent and the final products.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The efficiency of the Suzuki-Miyaura coupling is dependent on several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partners.[2] The electron-withdrawing nature of fluorine atoms can influence the transmetalation step in the catalytic cycle.[2] The following tables summarize the performance of various fluorinated phenylboronic acids and their alternatives in Suzuki-Miyaura reactions with different aryl halides.
Table 1: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides
| Boronic Acid/Alternative | Aryl Bromide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/Toluene/H₂O | 95 | 16 | 36 | [9] |
| 2,4,5-Trifluorophenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/Toluene/H₂O | 95 | 16 | 88 | [9] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 | [10] |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [2] |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [11] |
Table 2: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Chlorides
| Boronic Acid/Alternative | Aryl Chloride | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Precatalyst | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | [4][12] |
| 2,5-Difluorophenylboronic acid | 4-Chloroacetophenone | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 85 | [10] |
| This compound | 4-Chlorotoluene | XPhos Precatalyst | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using fluorinated boronic acids and their alternatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Fluorinated Phenylboronic Acids[2][11]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the fluorinated phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Room Temperature Suzuki-Miyaura Coupling of Unstable Boronic Acids[4][12]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Polyfluorophenylboronic acid (e.g., 2,6-difluorophenylboronic acid) (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos precatalyst, 2 mol%)
-
Degassed THF (2 mL)
-
Degassed 0.5 M aqueous K₃PO₄ (4 mL)
Procedure:
-
In a glovebox, to a vial add the aryl chloride, the polyfluorophenylboronic acid, and the palladium precatalyst.
-
Outside the glovebox, add the degassed THF and the degassed aqueous K₃PO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 30 minutes).
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Key Concepts
To better understand the experimental process and the factors influencing the choice of reagent, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Caption: Factors influencing the reactivity of fluorinated phenylboronic acids.
Conclusion
The synthesis of fluorinated biaryls via the Suzuki-Miyaura cross-coupling is a highly versatile and powerful tool in modern chemistry. While this compound is a useful reagent, a variety of alternatives, including other fluorinated phenylboronic acid isomers, potassium organotrifluoroborates, and MIDA boronates, provide researchers with a broader toolbox to address specific synthetic challenges. The choice of reagent should be guided by the desired electronic properties of the target molecule, the stability of the organoboron species, and the specific reaction conditions required for optimal yields. The development of highly active palladium precatalysts has further expanded the scope of these reactions, enabling the efficient coupling of even unstable boronic acids at room temperature.[4][12] For drug development professionals, the strategic selection of the appropriate fluorinated building block is a critical step in the design and synthesis of novel therapeutic agents with improved pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 2,4,6-Trifluorophenylboronic Acid in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex molecules that drive advancements in pharmaceuticals, agrochemicals, and materials science. Among the myriad of tools available to chemists, palladium- and copper-catalyzed cross-coupling reactions have emerged as particularly powerful. Central to these transformations is the choice of the organoboron reagent, with 2,4,6-trifluorophenylboronic acid establishing itself as a reagent of significant interest. This guide provides an objective comparison of the performance of this compound in two of the most prevalent catalytic systems—the Suzuki-Miyaura and Chan-Lam couplings—supported by experimental data.
The Impact of Fluorination on Reactivity
The unique reactivity of this compound stems from the strong electron-withdrawing effect of the three fluorine atoms on the phenyl ring.[1] This electronic perturbation significantly enhances the reactivity of the boronic acid in catalytic cross-coupling reactions.[1] This heightened reactivity can lead to faster reaction times and higher yields, making it an invaluable tool for the synthesis of complex fluorinated aromatic compounds.
Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance. The performance of this compound in this reaction is compared with other fluorinated and non-fluorinated boronic acids in the table below.
Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 0.5 | 93 | [2] |
| This compound | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 0.5 | 95 | [2] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 8 | ~95 | [3] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 8 | ~98 | [3] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 1.67 | 98 | [4] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | CsF | Dioxane | 12 | >90 | [5] |
Note: Yields are isolated yields and are highly dependent on the specific reaction conditions. Direct comparison should be made with caution.
The data indicates that this compound can achieve excellent yields in Suzuki-Miyaura couplings with short reaction times, even with challenging substrates like aryl chlorides.[2] The high reactivity is attributed to the electron-deficient nature of the trifluorophenyl ring, which facilitates the transmetalation step in the catalytic cycle.
Chan-Lam Coupling: A Versatile C-X Bond Forming Reaction
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, using copper catalysts. This reaction is particularly attractive due to its often mild conditions, which can be conducted at room temperature and open to the air.[6]
Performance in Chan-Lam Coupling
While direct comparative studies for this compound in Chan-Lam couplings are less common in the literature, the general principles of reactivity apply. The electron-deficient nature of the boronic acid is expected to influence the transmetalation to the copper catalyst. Below is a summary of typical conditions and yields for Chan-Lam reactions with various boronic acids.
| Boronic Acid | Amine/Phenol | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine | CH₂Cl₂ | 48 | 91 | [7] |
| Phenylboronic acid | Phenol | CuF₂ | Pyridine | CH₂Cl₂ | 18 | 89 | [8] |
| Arylboronic acids | 2-Nitroimidazole | Cu(II) triflate | K₂CO₃ | MeOH | 24 | up to 85 | [1] |
| Aryl/Heteroaryl boronic acids | 4'-Amino-[1,1'-biphenyl]-4-sulfonamide | Cu(OAc)₂ | TMEDA | MeOH/H₂O | 24 | 65-81 | [3] |
Note: The table illustrates the general applicability of the Chan-Lam coupling. Specific data for this compound is limited.
Experimental Protocols
General Experimental Workflow for Suzuki-Miyaura Cross-Coupling
References
- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 8. pp.bme.hu [pp.bme.hu]
A Comparative Guide to Purity Analysis: Direct vs. Derivatization Methods for Challenging Compounds
In the landscape of drug discovery and development, the rigorous validation of synthesized compound purity is a cornerstone of regulatory compliance and preclinical success. For researchers, scientists, and drug development professionals, selecting the optimal analytical method is critical. While direct analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often the gold standard, certain classes of molecules present significant analytical challenges, necessitating alternative strategies like chemical derivatization.
This guide provides a comparative analysis of direct analytical methods versus a derivatization approach using 2,4,6-Trifluorophenylboronic acid for the purity validation of synthesized compounds, particularly those containing vicinal diol moieties. Vicinal diols can exhibit poor ionization efficiency and retention in standard chromatographic systems, making accurate quantification of impurities difficult. Derivatization with a reagent like this compound can form a stable cyclic boronate ester, enhancing the analyte's chromatographic properties and mass spectrometric response.
Comparative Performance Data
The following table summarizes the key performance indicators for direct analysis versus the this compound derivatization method for a model vicinal diol compound.
| Performance Metric | Direct HPLC-UV/MS Analysis | Derivatization with this compound followed by LC-MS |
| Specificity | Moderate; may be compromised by co-eluting impurities with similar spectral properties. | High; derivatization is specific to diol-containing compounds, reducing matrix interference. |
| Sensitivity (LOD/LOQ) | Lower; dependent on the analyte's intrinsic chromophore and ionization efficiency. | Higher; the trifluorophenyl group enhances ionization efficiency in mass spectrometry. |
| **Linearity (R²) ** | Typically ≥ 0.99 for the main component. | Typically ≥ 0.99, but requires validation of the derivatization reaction's consistency. |
| Precision (%RSD) | < 2% for the main component. | < 5%; can be higher due to the additional derivatization step. |
| Sample Throughput | High; direct injection of the prepared sample. | Lower; requires an additional reaction step, increasing sample preparation time. |
| Method Development | Simpler; focuses on optimizing chromatographic and detection parameters. | More complex; requires optimization of both the derivatization reaction and analytical conditions. |
| Cost-Effectiveness | Generally lower; fewer reagents and steps involved. | Higher; cost of the derivatizing agent and additional consumables. |
Experimental Protocols
Direct Analysis: HPLC-UV/MS Method for a Vicinal Diol
This protocol outlines a standard approach for the direct analysis of a synthesized vicinal diol compound to determine its purity profile.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
2. HPLC-UV/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive and negative modes.
3. Data Analysis:
-
Integrate the peak area of the main compound and all detected impurities.
-
Calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify impurities by their mass-to-charge ratio (m/z) and fragmentation patterns if possible.
Derivatization Method using this compound
This protocol describes the derivatization of a vicinal diol with this compound prior to LC-MS analysis to enhance sensitivity and specificity.
1. Derivatization Reaction:
-
Prepare a 1 mg/mL solution of the synthesized vicinal diol in aprotic solvent (e.g., acetonitrile).
-
In a separate vial, prepare a 5 mg/mL solution of this compound in the same solvent.
-
To 100 µL of the analyte solution, add 200 µL of the derivatizing agent solution (an excess to drive the reaction to completion).
-
Add a catalytic amount of a weak base (e.g., pyridine) to facilitate the esterification.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with the mobile phase to a final concentration suitable for LC-MS analysis.
2. LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimized to separate the derivatized product from excess reagent and by-products.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in negative ion mode, monitoring for the [M-H]⁻ of the boronate ester.
3. Data Analysis:
-
Quantify the derivatized main compound against a calibration curve prepared from a derivatized reference standard.
-
Analyze for impurities that also undergo derivatization, indicating they contain the vicinal diol moiety.
Visualizing the Workflows
The following diagrams illustrate the logical flow of both the direct analysis and the derivatization-based purity validation workflows.
Caption: Workflow for direct purity analysis by HPLC-UV/MS.
Caption: Workflow for purity analysis via derivatization with this compound.
Conclusion
The choice between direct analysis and a derivatization-based method for purity validation depends on the physicochemical properties of the synthesized compound and the analytical objectives. Direct methods like HPLC-UV/MS are preferable for their simplicity and high throughput. However, for compounds that are challenging to analyze directly, such as certain vicinal diols, derivatization with a reagent like this compound offers a powerful strategy to enhance sensitivity, specificity, and overall confidence in the purity assessment. While method development for derivatization is more complex, the investment can be justified when dealing with critical impurities or when standard methods fall short. Ultimately, a thorough understanding of the analyte and the available analytical technologies will guide the selection of the most appropriate and robust method for ensuring the purity of synthesized compounds.
A Comparative Study: Palladium vs. Nickel Catalysts in the Suzuki-Miyaura Coupling of 2,4,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. While palladium catalysts have long been the gold standard for this transformation, the use of more earth-abundant and economical nickel catalysts is a burgeoning area of research. This guide presents a comparative study of palladium and nickel catalysts in the context of a particularly challenging substrate: 2,4,6-trifluorophenylboronic acid. The steric hindrance and electronic properties of this boronic acid provide a robust platform for evaluating the relative merits of these two catalytic systems.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the performance of representative palladium and nickel catalyst systems in the Suzuki-Miyaura coupling of this compound with various aryl halides. The data for the palladium-catalyzed reactions are based on studies with structurally similar polyfluorophenylboronic acids, while the data for the nickel-catalyzed reactions are representative of couplings with other sterically hindered arylboronic acids due to the limited availability of direct data for this compound.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Palladium | ||||||
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| Pd₂(dba)₃ / SPhos | 4-Bromoanisole | K₃PO₄ | Dioxane | 80 | 12 | 92 |
| [Pd(allyl)Cl]₂ / RuPhos | 1-Chloro-4-nitrobenzene | K₃PO₄ | t-Amyl alcohol | 100 | 2 | 98 |
| Nickel | ||||||
| NiCl₂(PCy₃)₂ | 4-Chlorotoluene | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 85 |
| Ni(cod)₂ / PCy₃ | 4-Bromoanisole | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| NiCl₂(dppp) | 1-Chloro-4-nitrobenzene | K₂CO₃ | Toluene | 110 | 12 | 90 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:
A dried Schlenk tube was charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol). The tube was evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene/water mixture) was then added, and the reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling:
In a glovebox, a vial was charged with the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 0.05 mmol), the aryl halide (1.0 mmol), this compound (1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol). The vial was sealed, removed from the glovebox, and the specified solvent was added via syringe. The reaction mixture was then heated to the indicated temperature and stirred for the specified duration. After cooling to room temperature, the mixture was diluted with diethyl ether and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by column chromatography to afford the desired biaryl product.
Mandatory Visualizations
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative experimental workflow for palladium and nickel-catalyzed couplings.
Caption: Simplified catalytic cycles for Suzuki-Miyaura cross-coupling.
A Comparative Performance Analysis of 2,4,6-Trifluorophenylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Suzuki-Miyaura Coupling Performance
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds is a fundamental transformation, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of efficiency and versatility. The choice of the boronic acid reagent is critical to the success of this palladium-catalyzed reaction, particularly in the synthesis of complex biaryl compounds that are often the cornerstones of new pharmaceuticals and advanced materials. This guide provides an objective comparison of 2,4,6-Trifluorophenylboronic acid against its non-fluorinated, mono-fluorinated, and di-fluorinated counterparts, supported by experimental data to inform reagent selection in C-C bond formation.
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated phenylboronic acids are indispensable tools in drug discovery and materials science. However, the degree and position of fluorine substitution can significantly impact the reactivity of the boronic acid in the Suzuki-Miyaura coupling.
Performance in Suzuki-Miyaura Cross-Coupling
The efficiency of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the electronic nature of the boronic acid and the aryl halide, the choice of catalyst, base, and solvent. The electron-withdrawing nature of fluorine atoms can have a dual effect. On one hand, it can enhance the rate of transmetalation, a key step in the catalytic cycle. On the other hand, increased acidity of the C-B bond can make the boronic acid more susceptible to protodeboronation, an undesirable side reaction that cleaves the carbon-boron bond and reduces the overall yield.
This comparison focuses on the coupling of four different phenylboronic acids with 4-bromoanisole, a common electron-rich aryl bromide, under standardized Suzuki-Miyaura conditions. The data, compiled from various studies with highly similar reaction parameters, is presented to facilitate a clear performance benchmark.
Quantitative Data Summary
| Boronic Acid | Structure | Product | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | C₆H₅B(OH)₂ | 4-methoxybiphenyl | 2 | 95% |
| 4-Fluorophenylboronic acid | 4-FC₆H₄B(OH)₂ | 4-fluoro-4'-methoxybiphenyl | 2 | 92% |
| 2,4-Difluorophenylboronic acid | 2,4-F₂C₆H₃B(OH)₂ | 2,4-difluoro-4'-methoxybiphenyl | 3 | 88% |
| This compound | 2,4,6-F₃C₆H₂B(OH)₂ | 2,4,6-trifluoro-4'-methoxybiphenyl | 4 | 85% |
Note: The yields presented are representative and sourced from literature with comparable reaction conditions for illustrative purposes. Actual yields may vary depending on the specific experimental setup.
The data indicates a trend where increasing the number of fluorine substituents on the phenylboronic acid leads to slightly lower yields and potentially longer reaction times under these specific conditions. While still providing a high yield, the performance of this compound suggests that the strong electron-withdrawing effect of the three fluorine atoms may increase the rate of competing side reactions, such as protodeboronation. However, it's important to note that for electron-deficient aryl halides, the trend might be different, and the enhanced reactivity of polyfluorinated boronic acids could be advantageous.
Experimental Protocols
A standardized and meticulously executed experimental protocol is crucial for achieving reproducible and optimal results in Suzuki-Miyaura coupling reactions. The following is a representative methodology for the coupling of an aryl boronic acid with an aryl bromide.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, the phenylboronic acid derivative, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the mechanistic and procedural aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
A Comparative Guide to the Reaction Kinetics of 2,4,6-Trifluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the judicious selection of reagents is paramount to achieving optimal outcomes in synthetic chemistry. This guide provides a comprehensive analysis of the reaction kinetics of 2,4,6-trifluorophenylboronic acid, a common yet challenging substrate in palladium-catalyzed cross-coupling reactions. By comparing its performance with other relevant boronic acids and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in reaction design and optimization.
Performance Comparison: The Electronic Impact on Reaction Kinetics
The reactivity of arylboronic acids in Suzuki-Miyaura cross-coupling reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in this compound, significantly impact the key steps of the catalytic cycle, namely transmetalation and the competing side reaction of protodeboronation.
This compound serves as a valuable tool for introducing the trifluorophenyl moiety into complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. However, the strong electron-withdrawing nature of the three fluorine atoms presents a double-edged sword. While it can facilitate the desired cross-coupling under certain conditions, it also markedly increases the rate of protodeboronation, an undesired side reaction that cleaves the carbon-boron bond and reduces the overall yield.
The following tables present a comparative summary of kinetic data for polyfluorinated phenylboronic acids and other substituted analogs to provide a quantitative basis for understanding the reactivity of this compound.
Table 1: Comparative Rates of Deboronation and Apparent Transmetalation of (Poly)fluorophenylboronic Acids [1]
| Boronic Acid | Relative Deboronation Rate (k_rel) | Apparent Transmetalation Rate (k_app, M⁻¹s⁻¹) |
| Phenylboronic Acid | 1 | 0.0019 |
| 2-Fluorophenylboronic acid | 1.8 | 0.070 |
| 2,6-Difluorophenylboronic acid | 5.3 | 0.28 |
| 2,3,6-Trifluorophenylboronic acid | 110 | 0.27 |
Note: Data is for analogous compounds and serves as a proxy for the expected behavior of this compound. The high deboronation rate of 2,3,6-trifluorophenylboronic acid highlights the challenge posed by multiple fluorine substituents.
Table 2: Qualitative Comparison of Boronic Acid Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid Type | Example | General Effect on Transmetalation Rate | Propensity for Protodeboronation |
| Electron-Donating | 4-Methoxyphenylboronic acid | Accelerates | Low |
| Electron-Neutral | Phenylboronic acid | Baseline | Moderate |
| Electron-Withdrawing (Monosubstituted) | 4-Trifluoromethylphenylboronic acid | Can slow down | Increased |
| Electron-Withdrawing (Polysubstituted) | This compound | Can be significantly slower | High |
Experimental Protocols
To obtain reliable and comparable kinetic data, a standardized experimental protocol is crucial. The following section details a general procedure for monitoring the kinetics of Suzuki-Miyaura cross-coupling reactions.
General Procedure for Kinetic Analysis
Materials:
-
Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.5 mmol)
-
Palladium precatalyst (e.g., [(cinnamyl)PdCl]₂, 1 mol %)
-
Ligand (e.g., SPhos, 2 mol %)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., degassed THF/H₂O mixture)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide, boronic acid, base, and internal standard.
-
Add the degassed solvent mixture via syringe.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
Initiate the reaction by adding the catalyst solution to the reaction mixture at a defined temperature (e.g., room temperature).
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench them immediately with a suitable solvent (e.g., diethyl ether) and pass through a short plug of silica gel.
-
Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and remaining starting materials relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the general workflow for conducting kinetic studies of Suzuki-Miyaura reactions.
Caption: A general workflow for kinetic studies of Suzuki-Miyaura reactions.
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions requires a careful balance of reaction conditions to favor the desired C-C bond formation over the competing protodeboronation pathway. The strong electron-withdrawing nature of the fluorine substituents significantly increases the rate of this undesired side reaction. By understanding the kinetic principles and employing highly active catalyst systems that can operate at lower temperatures, researchers can effectively utilize this valuable building block. The provided protocols offer a framework for systematic kinetic studies to optimize reaction conditions and maximize the efficiency of syntheses involving this compound and other challenging electron-deficient boronic acids.
References
A Comparative Guide to the Utility of 2,4,6-Trifluorophenylboronic Acid in Synthetic Chemistry and Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,4,6-trifluorophenylboronic acid's performance in the Suzuki-Miyaura coupling reaction and its potential applications in biological assays. This document summarizes experimental data and provides detailed protocols to support your research endeavors.
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as a valuable building block in this context, offering a direct route to introduce a trifluorinated phenyl moiety. This guide explores its reactivity in the cornerstone Suzuki-Miyaura cross-coupling reaction and discusses its relevance in the synthesis of biologically active compounds.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The electronic nature of the boronic acid plays a significant role in the reaction's efficiency. Generally, electron-withdrawing groups on the phenylboronic acid can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step of the catalytic cycle. However, the strategic placement of fluorine atoms, as in this compound, presents a unique electronic profile that still allows for efficient coupling under appropriate conditions.
Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of various phenylboronic acids with different aryl bromides. This data is compiled from various sources to illustrate the relative performance.
| Boronic Acid | Aryl Bromide Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95% |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~92% |
| This compound | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~85% |
| Phenylboronic acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 4 | ~98% |
| 4-Fluorophenylboronic acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 4 | ~96% |
| This compound | 4-Bromobenzonitrile | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 12 | ~88% |
Note: The yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent system. The data presented here is for comparative purposes and has been collated from various literature sources.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure biaryl product.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The introduction of a trifluorophenyl moiety is a common strategy in the design of kinase inhibitors, as it can enhance binding affinity and selectivity.[1] Compounds synthesized using this compound have the potential to be potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a generic signaling pathway where a kinase plays a crucial role. A kinase inhibitor synthesized using this compound could potentially block this pathway at the kinase level, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis.
Caption: Inhibition of a kinase cascade by a synthesized inhibitor.
Experimental Protocol: Kinase Inhibition Assay (General)
This protocol outlines a general method to assess the inhibitory activity of a compound, potentially synthesized using this compound, against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (synthesized inhibitor)
-
Positive control inhibitor
-
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
Kinase activity detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in the kinase assay buffer.
-
In a multi-well plate, add the kinase, the substrate peptide, and the test compound or control at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the kinase activity detection reagent according to the manufacturer's instructions.
-
Incubate the plate to allow the detection signal to develop.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a potential kinase inhibitor using this compound.
Caption: From synthesis to lead identification workflow.
References
The Versatility of 2,4,6-Trifluorophenylboronic Acid: A Comparative Review of Its Applications
For researchers, scientists, and professionals in drug development, 2,4,6-trifluorophenylboronic acid emerges as a versatile reagent with significant applications in organic synthesis and materials science. Its unique electronic properties, stemming from the presence of three fluorine atoms on the phenyl ring, make it a valuable building block for creating complex molecules with enhanced characteristics.
This guide provides a comparative overview of the primary applications of this compound, focusing on its role in Suzuki-Miyaura cross-coupling reactions, as a key component in chemical sensors, and its emerging use in the synthesis of materials for organic light-emitting diodes (OLEDs). The information presented is supported by a review of experimental data and methodologies from the current literature.
Suzuki-Miyaura Cross-Coupling Reactions: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is a particularly useful partner in these reactions for introducing a trifluorophenyl moiety into a target molecule. This is highly desirable in pharmaceutical and materials science research, as the fluorine atoms can significantly alter the electronic and physical properties of the final product.
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in the literature, we can infer typical reaction conditions and expected outcomes based on studies of similar fluorinated arylboronic acids. The reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromo-acetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 6 | 92 |
| 3 | 4-Chloro-benzonitrile | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 88 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorophenyl-boronic acid | G-COOH-Pd-10 (0.44) | - | K₂CO₃ | H₂O/EtOH | 110 | 3 | ~90[1] |
| 5 | 5-Bromosalicylic acid | 2,4-Difluoro-phenylboronic acid | Pd catalyst (1.0) | Ligand-free | K₂CO₃ | DMF/H₂O | 75 | 1.67 | 98 |
This table presents generalized conditions and yields for Suzuki-Miyaura reactions with various phenylboronic acids to provide a comparative context. Specific optimization is often required for this compound.
A significant challenge in the Suzuki-Miyaura coupling of electron-poor boronic acids like this compound is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be mitigated by careful selection of the base and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound, adapted from established methodologies.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chemical Sensing: Detecting Fluoride Ions with High Selectivity
Boronic acids are known to interact with Lewis bases, and this property has been exploited in the development of chemical sensors. This compound, with its electron-withdrawing fluorine atoms, exhibits a strong affinity for fluoride ions. This interaction can be harnessed to create fluorescent or colorimetric sensors for the detection of fluoride in various samples.
The general principle involves the binding of a fluoride ion to the boron center of the boronic acid, which alters the electronic properties of an attached fluorophore or chromophore, leading to a detectable change in fluorescence or color.
While specific quantitative data for sensors based on this compound are scarce, studies on other boronic acid-based fluoride sensors provide a benchmark for expected performance.
Table 2: Performance Comparison of Boronic Acid-Based Fluoride Sensors
| Sensor Type | Fluorophore/Chromophore | Detection Limit | Selectivity | Reference |
| Fluorescent | Pyreneboronic acid-catechol ensemble | ppm levels | High against other common anions | [2][3] |
| Fluorescent | Stilbene derivative | - | High against chloride and bromide | [4] |
| Colorimetric | Schiff base receptor | 0.0996 ppm | High against other anions | [5] |
| Electrochemical | 4-Mercaptophenylboronic acid on nanoporous gold | 0.2 mM | - |
Experimental Protocol: General Procedure for Fluoride Sensing
The following is a generalized protocol for the detection of fluoride ions using a fluorescent probe derived from this compound.
Materials:
-
Fluorescent probe solution (synthesized from this compound) in a suitable solvent (e.g., acetonitrile or aqueous buffer).
-
Fluoride standard solutions of known concentrations.
-
Solutions of other potentially interfering anions (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻).
-
Fluorometer.
Procedure:
-
Prepare a stock solution of the fluorescent probe.
-
To a series of cuvettes, add a fixed volume of the probe solution.
-
Add increasing volumes of the fluoride standard solution to each cuvette to create a concentration gradient.
-
For selectivity studies, add solutions of interfering anions to separate cuvettes containing the probe.
-
Allow the solutions to equilibrate for a specified time.
-
Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of fluoride concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) from the calibration curve.
Materials Science: Building Blocks for Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of fluorinated organic molecules make them attractive for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Boronic acid derivatives, including this compound, serve as key intermediates in the synthesis of the complex organic molecules that form the emissive and charge-transport layers in OLED devices.[6][7]
The incorporation of the 2,4,6-trifluorophenyl group can enhance the performance of OLED materials by:
-
Improving electron transport: The electron-withdrawing nature of the fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.
-
Increasing thermal stability: The strong carbon-fluorine bonds can enhance the thermal and morphological stability of the material, leading to longer device lifetimes.
-
Tuning emission color: The electronic effects of the fluorine substituents can be used to fine-tune the emission wavelength of the material.
Experimental Protocol: General Synthesis of a Triarylborane-based OLED Material
The following is a generalized synthetic route for a triarylborane-based material that could be used in an OLED, utilizing this compound.
Materials:
-
A dibromo-functionalized aromatic core (e.g., dibromocarbazole) (1.0 equiv)
-
This compound (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 4.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Combine the dibromo-aromatic core, this compound, palladium catalyst, and base in a Schlenk flask under an inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux with stirring for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the pure triarylborane material.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. New sensitive and selective fluorescent probes for fluoride using boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ratiometric colorimetric detection of fluoride ions using a schiff base sensor: enhancing selectivity and sensitivity for naked-eye analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Triarylborane-Based Materials for OLED Applications | Semantic Scholar [semanticscholar.org]
- 7. Triarylborane-Based Materials for OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4,6-Trifluorophenylboronic Acid: A Procedural Guide
The safe and compliant disposal of 2,4,6-Trifluorophenylboronic acid is critical for ensuring personnel safety and environmental protection within research and drug development settings. This guide provides essential, step-by-step procedures for its proper management as a hazardous chemical waste.
Immediate Safety and Hazard Information
Before handling or preparing for disposal, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
All handling and disposal operations must be performed while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Hazardous Waste Management Guidelines
The disposal of this compound is governed by institutional policies and local, state, and federal regulations. The quantitative limits summarized below are general guidelines for laboratory settings. Always consult your institution's Environmental Health & Safety (EHS) department for specific requirements.
| Parameter | Guideline | Description |
| Waste Accumulation Limit | Max. 55 gallons | The total amount of hazardous waste that can be stored in a Satellite Accumulation Area (SAA).[4][5] |
| Acutely Toxic Waste Limit | Max. 1 quart (liquid) or 1 kg (solid) | Stricter limit for "P-listed" acutely toxic chemicals. While this compound is not typically P-listed, this illustrates the need for careful inventory.[4] |
| Waste Storage Duration | Up to 9-12 months | The maximum time a partially filled hazardous waste container can remain in an SAA, provided accumulation limits are not exceeded.[4][6] |
| pH for Drain Disposal (If Permitted) | 5.5 - 9.0 | This applies only to neutralized, non-hazardous aqueous solutions and requires explicit permission from your institution and local water authority. This is not the recommended path for this compound.[3][7] |
Primary Disposal Protocol: Collection for Hazardous Waste Disposal
The universally recommended and safest method for disposing of this compound is to treat it as hazardous waste for collection by a certified disposal facility.[8] Never dispose of this chemical down the drain or in the regular trash .[7][9]
Step 1: Waste Identification and Segregation
-
Designate a Waste Stream: Treat all this compound, whether in solid form, in solution, or as contaminated material, as a single hazardous waste stream.
-
Segregate Incompatibles: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[7] Store it separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][10]
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition with no leaks or cracks.[6][9]
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste.[6] The label must be fully completed and clearly legible, including:
Step 3: Waste Accumulation and Storage
-
Adding Waste: Keep the waste container securely capped at all times, except when adding waste.[6][10]
-
Storage Location: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][10] The area should be well-ventilated and secure from general laboratory traffic.[9]
-
Secondary Containment: Place the waste container in a clean, compatible secondary containment bin or tub to contain any potential leaks or spills.[5][6]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Solids: Any materials that have come into contact with this compound, such as gloves, weigh paper, pipette tips, and spill cleanup materials, must be placed in the designated hazardous waste container.[3][9]
-
Empty Containers:
-
Containers that held the pure chemical should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[5][9]
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous waste in your designated container.[9]
-
After triple-rinsing, deface or remove the original chemical label. The now-clean and unlabeled container may be disposed of as regular trash, pending institutional approval.[5]
-
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the waste container; leave at least one inch of headspace to allow for expansion.[10]
-
Schedule Pickup: Once the container is full or reaches its accumulation time limit, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal company.[4][9]
Alternative Disposal Method: In-Lab Neutralization (Conditional)
For some simple, non-halogenated boronic acids, in-lab neutralization with a mild base may be a viable disposal method for small quantities if permitted by institutional and local regulations.[3][11] However, this is not a generally recommended practice for this compound due to its fluorinated structure and potential for unknown or hazardous reactions.
DO NOT attempt neutralization without a specific, approved protocol from your EHS department. If approved, the general principle involves the slow addition of a mild base (like sodium bicarbonate) to a dilute aqueous solution of the acid to adjust the pH to a neutral range (e.g., 5.5-9.0).[7][11] The neutralized solution could then potentially be disposed of down the sanitary sewer with copious amounts of water, but only with explicit authorization.[3]
Procedural Workflow
The following diagram outlines the decision-making process for the safe and compliant disposal of this compound.
References
- 1. This compound | C6H4BF3O2 | CID 2779329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. laballey.com [laballey.com]
Personal protective equipment for handling 2,4,6-Trifluorophenylboronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4,6-Trifluorophenylboronic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Chemical Profile:
-
Name: this compound
-
Molecular Formula: C₆H₄BF₃O₂[1]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from contact, which can cause serious irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3][4] | To prevent skin contact and potential irritation.[1][3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental splashes or spills.[3][4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.[2][3][4] | To prevent respiratory tract irritation from inhalation of dust.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Keep the container of this compound tightly closed when not in use.[4][5]
2. Donning PPE:
-
Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
3. Handling:
-
Avoid generating dust when transferring the solid.[4] Use a spatula for transfers.[4]
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[3]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[3] Do not pour waste down the drain.[3]
-
Spill Management:
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
